molecular formula C13H11Cl2NO2 B1348936 Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate CAS No. 58666-08-3

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Cat. No.: B1348936
CAS No.: 58666-08-3
M. Wt: 284.13 g/mol
InChI Key: UYCLNHQILNZPRZ-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO2 and its molecular weight is 284.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLNHQILNZPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352552
Record name ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58666-08-3
Record name ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58666-08-3

Introduction

This technical guide provides a comprehensive overview of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a substituted quinoline derivative of interest to researchers and professionals in drug discovery and development. Quinoline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the physicochemical properties, a detailed experimental protocol for its synthesis, and potential applications based on the activities of structurally related molecules.

Physicochemical and Spectral Data

Table 1: Physicochemical and Spectral Data of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (Precursor)

PropertyValue
CAS Number 5350-94-7
Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
Melting Point 227-230 °C
¹H-NMR (DMSO-d6, δ ppm) 9.07 (s, 1H, H-2), 8.08 (d, 1H, H-5, J=8.8 Hz), 7.41 (d, 1H, H-6, J=8.8 Hz), 4.30 (q, 2H, H-17, J=7.0 Hz), 2.74 (s, 3H, H-8), 1.41 (t, 3H, H-18, J=7.0 Hz)
¹³C-NMR (DMSO-d6, δ ppm) 176.70 (C-4), 164.96 (C-19), 153.39 (C-2), 145.68 (Cq), 140.32 (Cq), 138.56 (Cq), 127.75 (C-5), 126.10 (C-6), 121.04 (Cq), 108.92 (Cq), 53.43 (C-17), 16.28 (C-18)
FT-IR (solid in ATR, ν cm⁻¹) 3510w, 3075w, 3002w, 2980w, 2934w, 2900w, 2815w, 1699vs, 1600s, 1574vs, 1449vs, 1412vs, 1380s, 1345vs, 1309vs, 1241vs, 1207s, 1189s, 1141s, 1107s, 1034s, 1010s, 979s, 945m, 856m, 778vs

Table 2: Predicted Physicochemical Properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

PropertyPredicted Value
Molecular Formula C13H11Cl2NO2
Molecular Weight 284.14 g/mol
Appearance Off-white to pale yellow solid

Synthesis Pathway

The synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be achieved in a two-step process. The first step involves the Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, followed by a chlorination step to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 3-Chloro-2-methylaniline C Intermediate Anilinomethylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate C->D Thermal Cyclization E Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate F Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate E->F Chlorination G Phosphorus oxychloride (POCl3) G->F

Caption: Proposed two-step synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline derivatives.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This procedure is adapted from the Gould-Jacobs reaction for substituted anilines.[1][2][3]

Materials:

  • 3-Chloro-2-methylaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., on a steam bath) for approximately 1-2 hours to facilitate the condensation reaction and removal of ethanol.

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude anilinomethylenemalonate intermediate from step 2 to the hot solvent with vigorous stirring.

  • Maintain the temperature and continue heating for 1-2 hours to effect thermal cyclization.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

This chlorination procedure is a standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts.

Materials:

  • Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water or ice

  • Sodium bicarbonate or other suitable base

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a fume hood, carefully add Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with stirring to quench the excess phosphorus oxychloride.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Potential Biological Activity and Applications

While the specific biological activity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate has not been extensively reported, the quinoline scaffold is a key pharmacophore in many therapeutic agents. Derivatives of 4,7-dichloroquinoline are precursors to widely used antimalarial drugs like chloroquine and hydroxychloroquine. The presence of chloro and methyl substituents on the quinoline ring can significantly modulate the biological activity of the molecule.

Research on various substituted quinoline derivatives has demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer

  • Antimalarial

  • Antibacterial and Antifungal

  • Anti-inflammatory

  • Antiviral

Therefore, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate serves as a valuable intermediate for the synthesis of novel compounds that can be screened for a variety of therapeutic applications.

Safety and Handling

Detailed toxicological data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is not available. Standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood, especially when working with phosphorus oxychloride, which is highly corrosive and reacts violently with water.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The experimental protocols are provided as a guide and should be adapted and optimized as necessary. All chemical manipulations should be performed with appropriate safety precautions.

References

Technical Guide: Physicochemical Properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4][5][6][7][8] Understanding the physicochemical properties of novel quinoline derivatives such as Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is fundamental for their development as potential therapeutic agents. This document summarizes its chemical identity, and available physical data, and provides standardized experimental protocols for its characterization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

PropertyValueSource
IUPAC Name Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylateN/A
CAS Number 58666-08-3N/A
Molecular Formula C₁₃H₁₁Cl₂NO₂[1]
Molecular Weight 284.14 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(C2=C(N=C1)C=C(C=C2C)Cl)ClN/A
InChI InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-8(12(15)16-11-6-7(14)4-5-9(11)2)10/h4-6H,3H2,1-2H3N/A
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are crucial for reproducible research.

Synthesis of 4,7-dichloro-8-methylquinoline (Precursor)

A process for preparing the precursor 4,7-dichloro-8-methylquinoline is described in US Patent 2,520,043.[9][10] The synthesis involves the following key steps:

  • Anil Formation: 2-amino-6-chloro-toluene is reacted with sodium oxalacetic ester in the presence of hydrochloric acid and a diphenyl ether solvent at approximately 60°C for three hours. A continuous stream of carbon dioxide is passed through the mixture to remove the water produced during the reaction. The resulting product is ethyl-β-carboxy-β-(2-methyl-3-chloroanilino)-acrylate.[9][10]

  • Cyclization: The anil is diluted with more diphenyl ether solvent and heated to 240°C for about twenty minutes, followed by agitation at 240-250°C for ten minutes to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester.[9][10]

  • Decarboxylation and Chlorination: The resulting ester is decarboxylated by heating in diphenyl ether. Phosphorus oxychloride is then added, and the mixture is heated to approximately 100°C.[9][10]

  • Isolation: The reaction mixture is diluted with water, and the acidic aqueous layer is neutralized to precipitate 8-methyl-4,7-dichloroquinoline, which is then recovered by filtration.[9][10]

The esterification of the corresponding carboxylic acid would then yield the final product, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves a capillary tube method.

  • Sample Preparation: A small amount of the crystalline Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with an integrated thermometer and a viewing lens.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be determined in various solvents.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is added to the vial.

  • Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Biological Activity and Potential Mechanisms

While specific biological studies on Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are not extensively available in the public domain, the broader class of quinoline derivatives is well-documented for its significant anticancer and antimicrobial activities.[1][2][3][4][5][6][7][8]

Anticancer Potential: Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Many quinoline-based compounds act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.[2]

  • Kinase Inhibition: Quinoline scaffolds are found in several kinase inhibitors that target signaling pathways involved in cell proliferation and survival.

Antimicrobial Potential: The antimicrobial activity of quinoline derivatives is often attributed to:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a well-known class of antibiotics, target these essential bacterial enzymes, preventing DNA replication and repair.

  • Disruption of Bacterial Cell Division: Some quinoline compounds have been found to inhibit key proteins involved in bacterial cell division, such as FtsZ.[8]

Given the structural features of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, it is plausible that its biological activities, if any, could involve one or more of these mechanisms. Further investigation is required to elucidate its specific molecular targets and pathways.

Visualizations

General Workflow for Biological Evaluation of a Novel Quinoline Derivative

The following diagram illustrates a general experimental workflow for assessing the biological activity of a novel quinoline compound like Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies (Anticancer) cluster_2 Mechanism of Action Studies (Antimicrobial) A Synthesized Compound (Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate) B In vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C In vitro Antimicrobial Assay (e.g., MIC Determination) A->C D Cell Cycle Analysis B->D If Active E Apoptosis Assays B->E If Active F Topoisomerase Inhibition Assay B->F G Tubulin Polymerization Assay B->G H DNA Gyrase Inhibition Assay C->H If Active I Bacterial Cell Morphology Analysis C->I If Active J Lead Compound Identification F->J G->J H->J I->J

Caption: General workflow for evaluating the biological activity of a novel quinoline compound.

References

Elucidation of the Structure of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. Due to the limited availability of direct literature for this specific compound, this document outlines a robust, hypothetical approach based on established synthetic routes and spectroscopic analysis of analogous structures.

Proposed Synthesis

The synthesis of the target compound, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, can be effectively achieved via the Gould-Jacobs reaction. This well-established method for quinoline synthesis involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by thermal cyclization and subsequent chlorination.

Synthetic Pathway

The proposed synthetic route commences with 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. The initial reaction forms an intermediate, which upon heating, undergoes cyclization to yield a 4-hydroxyquinoline derivative. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, introduces the chloro groups at the 4 and 7 positions.

Synthetic Pathway 3-chloro-2-methylaniline 3-chloro-2-methylaniline intermediate Anilinomethylenemalonate Intermediate 3-chloro-2-methylaniline->intermediate + Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate diethyl_ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate hydroxyquinoline Ethyl 4-hydroxy-7-chloro-8- methylquinoline-3-carboxylate intermediate->hydroxyquinoline Heat (Cyclization) target Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate hydroxyquinoline->target + POCl3 (Chlorination)

Proposed Gould-Jacobs synthesis of the target compound.
Experimental Protocol: Gould-Jacobs Synthesis

  • Condensation: Mix equimolar amounts of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours to form the anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent, such as Dowtherm A, to 240-260°C for 30-60 minutes to effect cyclization.

  • Chlorination: After cooling, treat the resulting 4-hydroxyquinoline derivative with an excess of phosphorus oxychloride (POCl₃) and heat at 100-110°C for 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction mixture with ice, followed by neutralization with a base (e.g., sodium carbonate). The crude product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography on silica gel.

Structure Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure. The following workflow outlines the key analytical methods to be employed.

Structure Elucidation Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Formula nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr Connectivity & Environment ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups elemental Elemental Analysis synthesis->elemental Elemental Composition structure Final Structure Confirmed ms->structure nmr->structure ir->structure elemental->structure

Workflow for the structural analysis of the synthesized compound.

Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, based on the analysis of structurally similar compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and elemental composition.

ParameterPredicted ValueInterpretation
Molecular Ion (M⁺) m/z ~299.01Corresponds to the molecular weight of C₁₃H₁₁Cl₂NO₂.
Isotopic Pattern M+2 peak at ~33% of M⁺, M+4 peak at ~10% of M⁺The presence of two chlorine atoms results in a characteristic isotopic pattern. The relative abundance of the M, M+2, and M+4 peaks is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1][2][3] This pattern is a strong indicator of a dichloro-substituted compound.
Key Fragments Loss of -OCH₂CH₃ (m/z ~45), Loss of -COOCH₂CH₃ (m/z ~73)Fragmentation of the ethyl ester group is expected.

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) or Electron Impact (EI) on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted Chemical Shifts in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
H-2~9.0 - 9.2s1H-
H-5~8.0 - 8.2d1H~9.0 Hz
H-6~7.5 - 7.7d1H~9.0 Hz
-OCH₂CH₃~4.4 - 4.6q2H~7.1 Hz
-CH₃ (at C-8)~2.7 - 2.9s3H-
-OCH₂CH₃~1.4 - 1.6t3H~7.1 Hz

¹³C NMR (Predicted Chemical Shifts in CDCl₃)

Carbon AssignmentPredicted δ (ppm)
C=O~165 - 168
C-4~148 - 150
C-7~135 - 137
C-8a~145 - 147
C-2~140 - 142
C-8~130 - 132
C-5~128 - 130
C-6~126 - 128
C-4a~125 - 127
C-3~118 - 120
-OCH₂CH₃~61 - 63
-CH₃ (at C-8)~18 - 20
-OCH₂CH₃~14 - 16

Experimental Protocol: NMR Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~1720 - 1740C=O stretch (ester)Strong absorption characteristic of the carbonyl group in the ethyl ester.
~1600, ~1500C=C and C=N stretches (aromatic)Absorptions typical for the quinoline ring system.
~1200 - 1300C-O stretch (ester)Strong band associated with the ester linkage.
~700 - 850C-Cl stretchAbsorption in this region is indicative of the carbon-chlorine bonds. The exact position can be influenced by the substitution pattern on the ring.

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For KBr, the sample is ground with potassium bromide and pressed into a pellet.

Conclusion

The structural elucidation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be confidently achieved through a systematic approach combining a plausible synthetic route, such as the Gould-Jacobs reaction, with a suite of modern spectroscopic techniques. The predicted data presented in this guide, derived from the analysis of analogous compounds, provide a solid framework for the characterization and confirmation of the target structure. The interplay of Mass Spectrometry, NMR, and IR spectroscopy, supported by elemental analysis, will provide the necessary evidence for an unambiguous structural assignment.

References

An In-depth Technical Guide on the Solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. The following guide provides solubility data for structurally analogous quinoline derivatives to offer valuable insights into its likely behavior. A generalized, detailed experimental protocol for determining solubility is also presented for researchers in drug development and other scientific fields.

Introduction

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key component in a wide range of therapeutic agents, and understanding the physicochemical properties of its derivatives, such as solubility, is crucial for their development.[1] Solubility in various organic solvents is a critical parameter that influences reaction conditions, purification methods like crystallization, and the formulation of final products. This guide aims to provide a technical overview of the solubility of the title compound by examining its structural analogs and presenting a robust methodology for its experimental determination.

Quantitative Solubility Data for Analogous Quinoline Derivatives

While specific data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is unavailable, the solubility of 4,7-dichloroquinoline, a closely related compound, has been documented. This data, presented in Table 1, can serve as a useful reference point for estimating the solubility of the title compound in common organic solvents. Generally, quinoline derivatives tend to be more soluble in organic solvents than in water.[2]

Table 1: Quantitative Solubility Data for 4,7-Dichloroquinoline

SolventTemperature (°C)Solubility (mg/mL)Solubility (Mole Fraction)
ChloroformNot Specified50-
EthanolNot SpecifiedSoluble (5%)-
Ethanol25.0-0.0113[3]
Ethanol30.0-0.0145[3]
Ethanol34.9-0.0224[3]
Ethanol40.1-0.0364[3]
Ethanol44.9-0.0564[3]
Ethanol50.0-0.0886[3]
Ethanol55.1-0.1353[3]
Ethanol60.2-0.2083[3]
Water25.0 to 60.0Poorly soluble-
Tetrahydrofuran25.0 to 60.0Highest among tested solvents[4]-
Acetone25.0 to 60.0Moderate-
Acetonitrile25.0 to 60.0Moderate-

Note: The solubility of 4,7-dichloroquinoline generally increases with temperature in the tested solvents.[4]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the shake-flask method , as proposed by Higuchi and Connors.[5] This method establishes the thermodynamic solubility of a compound. The following is a detailed protocol for this procedure.

Objective: To determine the equilibrium solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in a given organic solvent at a specified temperature.

Materials and Equipment:

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (solid)

  • Selected organic solvents (e.g., ethanol, acetone, acetonitrile, chloroform, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5] A preliminary study to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent. This step must be performed carefully to avoid transferring any solid particles.

  • Sample Analysis:

    • Carefully take a known volume of the clear, saturated supernatant and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the given solvent at the specified temperature.

Quality Control:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.[6]

  • Analyze the solid residue after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the equilibration process.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantitative Analysis cluster_result 5. Final Result prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (e.g., 24-72 hours) prep3->equil sep1 Centrifuge or filter to remove excess solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Analyze by HPLC (or other method) analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result Calculate solubility analysis3->result

References

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted quinoline-3-carboxylate esters, a scaffold of significant interest in medicinal chemistry and drug development. This document details prominent synthetic strategies, including classical cyclization reactions and modern catalytic approaches. It offers detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the selection and implementation of the most suitable synthetic routes.

Introduction to Quinoline-3-Carboxylate Esters

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline-3-carboxylate ester moiety, in particular, is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize diverse analogs of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates. This guide will focus on the primary synthetic routes, providing practical information for laboratory application.

Major Synthetic Strategies

The synthesis of the quinoline core can be broadly categorized into classical condensation/cyclization reactions and modern transition-metal-catalyzed methods. Each approach offers distinct advantages and is suited for different substitution patterns and substrate scopes.

Classical Cyclization Reactions

These methods have been the bedrock of quinoline synthesis for over a century and are still widely used due to their reliability and the accessibility of starting materials.

  • Gould-Jacobs Reaction: This is one of the most versatile and widely used methods for preparing 4-hydroxyquinoline-3-carboxylate esters.[1] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1][2] The initial condensation forms an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization at temperatures typically above 250 °C to form the quinoline ring system.[2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

  • Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] The reaction forms an enamine intermediate, which then undergoes cyclization and dehydration to furnish the quinoline skeleton.[4][5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[6] The choice of acid catalyst, which can range from sulfuric acid to polyphosphoric acid, is crucial for the success of the cyclization step.[5]

  • Friedländer Annulation: The Friedländer synthesis is a straightforward and often high-yielding reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[7][8] The reaction can be catalyzed by either acids or bases.[7][8] The mechanism can proceed via an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base intermediate.[8][9] A significant advantage of this method is its convergence, but it is limited by the availability of the requisite 2-aminoaryl carbonyl precursors.[6]

Modern Transition-Metal-Catalyzed Syntheses

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering milder reaction conditions, broader functional group tolerance, and novel synthetic pathways.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used in various strategies, including carbonylative cyclizations and Heck-type reactions. For instance, 1-(2-aminoaryl)-2-yn-1-ols can be converted into quinoline-3-carboxylic esters through a palladium-catalyzed carbonylative process.[10] Another approach involves the coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds.[10]

  • Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. One-pot syntheses of quinoline carboxylates have been achieved through the copper(II) triflate-catalyzed reaction of 2-aminoaryl carbonyls with alkynyl carboxylates.[11]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel one-pot syntheses of 3-substituted quinoline carboxylates from anilines, formic acid, and ethyl propiolate with high yields.[12]

Data Presentation: Comparative Analysis of Synthetic Methods

The selection of a synthetic method often depends on factors such as desired substitution pattern, availability of starting materials, and reaction efficiency. The following tables summarize quantitative data for the synthesis of representative substituted quinoline-3-carboxylate esters via different methodologies.

Table 1: Gould-Jacobs Reaction Conditions and Yields

Starting AnilineProductMethodConditionsYield (%)Reference
AnilineEthyl 4-hydroxyquinoline-3-carboxylateThermalDiphenyl ether, 250 °C, 30-60 min~41-71%[2][13]
AnilineEthyl 4-hydroxyquinoline-3-carboxylateMicrowaveNeat, 250 °C, 10 min1%[14]
AnilineEthyl 4-hydroxyquinoline-3-carboxylateMicrowaveNeat, 300 °C, 5 min47%[14]
4-MethoxyanilineEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylateThermalDowtherm, 250 °C, 1.5 h71%[13]

Table 2: Modern Catalytic Methods for Quinoline-3-Carboxylate Ester Synthesis

CatalystStarting MaterialsProductConditionsYield (%)Reference
Rh₂(OAc)₄3,5-Dimethoxyaniline, Formic acid, Ethyl propiolateEthyl 5,7-dimethoxyquinoline-3-carboxylateN₂ atmosphere, RT, 4-6 h85%[12]
PdI₂ / KI1-(2-aminophenyl)-3-phenylprop-2-yn-1-ol, CO/AirMethyl 2-phenylquinoline-3-carboxylateMeOH, 100 °C, 80 atm70%[10]
Cu(OTf)₂2-Aminoacetophenone, Ethyl phenylpropiolateEthyl 4-methyl-2-phenylquinoline-3-carboxylateDioxane, 100 °C, 6 h88%[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Classical Thermal Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol is adapted from a literature procedure for the synthesis of a substituted 4-hydroxyquinoline-3-carboxylate ester.[13]

Step 1: Condensation

  • Combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq) in a round-bottom flask.

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 5 mL per gram of intermediate) in a flask equipped with a reflux condenser.[2][13]

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 1.5 hours.[13]

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexanes to aid precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is based on a microwave-assisted adaptation of the Gould-Jacobs reaction, which significantly reduces reaction times.[14]

Reaction Setup:

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[14]

  • Seal the vial securely.

Microwave Irradiation:

  • Place the sealed vial in a microwave reactor.

  • Heat the mixture to 300 °C and hold for 5 minutes. Monitor the internal pressure, which can be significant.[14]

Isolation and Purification:

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and byproducts.[14]

  • Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[14]

Protocol 3: One-Pot Rhodium-Catalyzed Synthesis of Ethyl 5,7-dimethoxyquinoline-3-carboxylate

This protocol describes an efficient one-pot synthesis using a rhodium catalyst.[12]

Reaction Setup:

  • To a reaction vessel under a nitrogen atmosphere, add 3,5-dimethoxyaniline (1.0 mmol), Rh₂(OAc)₄ (2.5 mol%), and formic acid (1 mL).

  • To this mixture, add ethyl propiolate (1.5 mmol).

Reaction Execution:

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure product.[12]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows for the synthesis of substituted quinoline-3-carboxylate esters.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Tautomerization Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Quinolinone Ester (4-oxo form) Intermediate1->Intermediate2 Thermal 6π Electrocyclization (>250 °C) Product Ethyl 4-hydroxyquinoline- 3-carboxylate (Enol form) Intermediate2->Product Keto-Enol Tautomerism

Caption: Mechanism of the Gould-Jacobs reaction for quinoline-3-carboxylate synthesis.

Experimental_Workflow General Experimental Workflow Start 1. Mix Reactants (e.g., Aniline + DEEM) Reaction 2. Reaction (Thermal or Microwave) Start->Reaction Cooling 3. Cooling & Precipitation Reaction->Cooling Filtration 4. Isolation (Vacuum Filtration) Cooling->Filtration Washing 5. Washing (with cold solvent) Filtration->Washing Drying 6. Drying (under vacuum) Washing->Drying Purification 7. Purification (Recrystallization or Column Chromatography) Drying->Purification Characterization 8. Characterization (NMR, MS, MP) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of quinoline esters.

Friedlander_Combes Core Transformations in Classical Syntheses cluster_friedlander Friedländer Annulation cluster_combes Combes Synthesis F_start1 2-Aminoaryl Ketone/Aldehyde F_product Substituted Quinoline F_start1->F_product Acid or Base Catalysis F_start2 Active Methylene Compound F_start2->F_product C_start1 Aniline C_product 2,4-Disubstituted Quinoline C_start1->C_product Acid Catalysis C_start2 β-Diketone C_start2->C_product

Caption: Reactant-to-product logic for Friedländer and Combes quinoline syntheses.

Conclusion

The synthesis of substituted quinoline-3-carboxylate esters is a well-established field with a rich history of classical reactions and a growing portfolio of modern catalytic methods. The Gould-Jacobs reaction remains a robust and reliable method, particularly with the advent of microwave-assisted protocols that dramatically improve efficiency. For broader substitution patterns, the Friedländer and Combes syntheses offer valuable alternatives. Furthermore, the continuous development of transition-metal-catalyzed reactions provides milder and more versatile routes to these important heterocyclic scaffolds. The choice of synthetic strategy will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel quinoline-based compounds.

References

The Biological Activity of Chlorinated Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of chlorinated quinoline derivatives in oncology, infectious diseases, and beyond.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The introduction of chlorine atoms to the quinoline ring system has proven to be a particularly fruitful strategy in the development of new therapeutic agents. Chlorination can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of chlorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their therapeutic discovery programs.

Anticancer Activity of Chlorinated Quinoline Derivatives

Chlorinated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data on Anticancer Activity

The in vitro antiproliferative activity of various chlorinated quinoline derivatives has been extensively evaluated. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, providing a comparative view of their potency.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
5-Fu (Control)MGC-803 (Gastric)6.22[1]
HCT-116 (Colon)10.4[1]
MCF-7 (Breast)11.1[1]

Table 2: Anticancer Activity of 8-(hydroxyl)quinoline-5-sulfonamides and 8-methoxyquinoline-5-sulfonamides

CompoundC-32 (Amelanotic Melanoma) IC50 [µM]MDA-MB-231 (Breast Adenocarcinoma) IC50 [µM]A549 (Lung Adenocarcinoma) IC50 [µM]HFF-1 (Normal Fibroblasts) CC50 [µM]Reference
3a 20.3 ± 1.940.1 ± 3.525.2 ± 2.1> 100[2]
3b 22.1 ± 2.145.3 ± 4.128.4 ± 2.5> 100[2]
3c 10.1 ± 0.915.2 ± 1.312.5 ± 1.1> 100[2]
3d 25.4 ± 2.350.2 ± 4.830.1 ± 2.8> 100[2]
3e 28.9 ± 2.755.8 ± 5.235.6 ± 3.1> 100[2]
3f 30.1 ± 2.960.3 ± 5.738.9 ± 3.5> 100[2]
6a-f > 100> 100> 100> 100[2]
Cisplatin 12.5 ± 1.118.9 ± 1.715.3 ± 1.425.4 ± 2.3[2]
Doxorubicin 8.9 ± 0.812.1 ± 1.110.2 ± 0.915.6 ± 1.4[2]

Table 3: Anticancer Activity of Quinoline-Based Hydrazone Analogues

CompoundCell LineGI50 (µM)LC50 (µM)Reference
18b Leukemia0.45 - 2.114.67 - >100[3]
18d Leukemia0.33 - 1.985.23 - >100[3]
18e Leukemia0.51 - 2.566.11 - >100[3]
18f Leukemia0.48 - 2.335.89 - >100[3]
18g Leukemia0.62 - 3.117.21 - >100[3]
18h Leukemia0.55 - 2.876.98 - >100[3]
18i Leukemia0.71 - 3.548.12 - >100[3]
18j Leukemia0.38 - 1.874.87 - >100[3]
18l Leukemia0.65 - 3.217.54 - >100[3]
Signaling Pathways in Cancer

Chlorinated quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One such pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . A novel synthetic quinoline derivative, f25, has been shown to inhibit tongue cancer cell invasion and survival by binding to and increasing the expression of PPAR-α, PPAR-β, and PPAR-γ.[4]

PPAR_Signaling_Pathway Chlorinated Quinoline Derivative (f25) Chlorinated Quinoline Derivative (f25) PPAR_alpha PPAR-α Chlorinated Quinoline Derivative (f25)->PPAR_alpha activates PPAR_beta PPAR-β Chlorinated Quinoline Derivative (f25)->PPAR_beta activates PPAR_gamma PPAR-γ Chlorinated Quinoline Derivative (f25)->PPAR_gamma activates RXR RXR PPAR_alpha->RXR heterodimerizes with PPAR_beta->RXR heterodimerizes with PPAR_gamma->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Invasion_Inhibition Inhibition of Invasion & Survival Gene_Expression->Invasion_Inhibition PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Apoptosis Apoptosis mTORC1->Apoptosis leads to Chlorinated Quinoline\nDerivative Chlorinated Quinoline Derivative Chlorinated Quinoline\nDerivative->PI3K inhibits Chlorinated Quinoline\nDerivative->Akt inhibits Chlorinated Quinoline\nDerivative->mTORC1 inhibits Antimicrobial_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_vivo In Vivo Evaluation Synthesis Synthesis of Chlorinated Quinoline Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Target_Identification Target Identification (e.g., Enzyme Assays, Molecular Docking) MIC_Determination->Target_Identification Resistance_Studies Resistance Development Studies Target_Identification->Resistance_Studies Toxicity_Testing Cytotoxicity and In Vivo Toxicity Resistance_Studies->Toxicity_Testing Animal_Models Efficacy in Animal Infection Models Toxicity_Testing->Animal_Models p38_MAPK_Pathway Viral Infection Viral Infection Cell_Stress Cellular Stress Viral Infection->Cell_Stress MAPKKK MAPKKK Cell_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p38_MAPK p38 MAPK MAPKK->p38_MAPK activates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors activates Viral_Replication Viral Replication Transcription_Factors->Viral_Replication promotes Chloroquine Chloroquine Chloroquine->p38_MAPK inhibits

References

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide to Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth exploration of the molecular targets of quinoline-based compounds across a spectrum of diseases, including malaria, cancer, neurodegenerative disorders, and infectious diseases. By elucidating the intricate mechanisms of action and summarizing key quantitative data, this document aims to serve as a comprehensive resource for the scientific community engaged in drug discovery and development.

Antimalarial Activity: Disrupting the Parasite's Achilles' Heel

Quinoline-containing compounds, such as chloroquine and quinine, have been pivotal in the fight against malaria. Their primary mechanism of action centers on the disruption of the malaria parasite's hemoglobin digestion process within its acidic food vacuole.[1][2] The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the food vacuole and interfere with this polymerization process.[1][3] This leads to the buildup of toxic free heme, which generates reactive oxygen species, ultimately causing parasite death.[1] While chloroquine's action is heavily dependent on its accumulation in the food vacuole, more lipophilic quinolines like mefloquine and quinine may have alternative targets within the parasite.[1][2] Resistance to these drugs is an ongoing challenge, often linked to mutations in proteins that regulate drug accumulation.[1]

Key Therapeutic Targets in Malaria:
  • Heme Polymerization: Inhibition of the conversion of toxic heme to inert hemozoin is a central mechanism.[3][4]

  • Hemoglobin Digestion: Interference with the overall process of hemoglobin breakdown in the parasite's food vacuole.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The structural versatility of the quinoline scaffold has enabled the development of a diverse array of anticancer agents with multiple mechanisms of action.[5][6] These compounds can induce cancer cell death, halt proliferation, and prevent metastasis through various targeted and non-targeted approaches.[5][7]

Major Anticancer Mechanisms and Targets:
  • Enzyme Inhibition:

    • Tyrosine Kinases: Many quinoline derivatives act as inhibitors of various tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[7][8]

    • Topoisomerases: These enzymes are essential for DNA replication and repair. Quinoline compounds can intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and apoptosis.[5][8][9]

    • Tubulin Polymerization: By interfering with the dynamics of microtubules, which are critical for cell division, some quinoline derivatives can arrest the cell cycle and induce apoptosis.[8][10]

  • Signaling Pathway Modulation:

    • Apoptosis Induction: Quinoline compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[5][7]

    • Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.[5][9]

    • Inhibition of Angiogenesis: By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[5]

Quantitative Data on Anticancer Quinoline Derivatives:
Compound ClassTargetCell LineIC50/GI50Reference
2,4-Disubstituted quinolinesGrowth inhibitorsVarious cancer cell linesVaries[5]
7-Chloro-4-quinolinylhydrazonesCytotoxic agentsSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[5]
Quinoline-based combretastatin A-4 analogsTubulin polymerizationMCF-7, HL-60, HCT-116, HeLa0.010 - 0.042 µM[10]
Pim-1 kinase inhibitorsPim-1 kinaseProstate cancer PC-3GI50: 1.29 - 2.81 µM[8]

Neurodegenerative Diseases: Targeting the Pathological Hallmarks

Quinoline derivatives have emerged as promising therapeutic candidates for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their multifaceted mechanisms of action address several key pathological features of these conditions.[11][12]

Key Targets in Neurodegenerative Diseases:
  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[11][13]

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can have antidepressant and neuroprotective effects.[13]

  • Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors can enhance cyclic guanosine monophosphate (cGMP) signaling, which is important for synaptic plasticity and memory.[14]

  • Antioxidant Activity: Many quinoline derivatives possess antioxidant properties, which can help mitigate the oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[15]

Quantitative Data on Neuroprotective Quinoline Derivatives:
CompoundTargetIC50Reference
Quinolylnitrone 19hBChE1.06 ± 0.31 nM[13]
Quinolylnitrone 19hMAO-B4.46 ± 0.18 µM[13]
Compound 7aPDE50.27 nM[14]

Antimicrobial and Antiviral Activity: Combating Infectious Agents

The quinoline scaffold is a privileged structure in the development of antimicrobial and antiviral agents.[16][17] Fluoroquinolones, a major class of antibiotics, are based on the quinoline ring system.

Key Antimicrobial and Antiviral Targets:
  • Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones inhibit these essential bacterial enzymes, preventing DNA replication and repair.[18][19]

  • Fungal Lanosterol 14α-demethylase: This enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[19]

  • Viral Replication Machinery: Quinoline derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses, by interfering with various stages of the viral life cycle, such as replication.[16][17][20][21]

Quantitative Data on Antimicrobial/Antiviral Quinoline Derivatives:
Compound ClassTarget Organism/VirusActivity (EC50/MIC)Reference
Linear aromatic N-polycyclic systemBovine viral diarrhea virus (BVDV)EC50: 0.3 µM[16]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineZika VirusEC50: 0.8 ± 0.07 µM[16]
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faeciumMIC: 4 µg/mL[16]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureusMIC: 2 µg/mL[18]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37RvMIC: 10 µg/mL[18]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization ROS Reactive Oxygen Species Heme->ROS Death Parasite Death ROS->Death Quinoline Quinoline Compound Quinoline->Heme Inhibits Polymerization & Sequesters Heme

Caption: Mechanism of quinoline antimalarials.

Anticancer_Signaling cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivative TK Tyrosine Kinases Quinoline->TK Inhibition Topo Topoisomerases Quinoline->Topo Inhibition Tubulin Tubulin Quinoline->Tubulin Inhibition Apoptosis Apoptosis Quinoline->Apoptosis CellCycleArrest Cell Cycle Arrest Quinoline->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis TK->CellCycleArrest Topo->Apoptosis Tubulin->CellCycleArrest

Caption: Anticancer mechanisms of quinoline derivatives.

Neuroprotective_Mechanism cluster_enzymes Enzyme Targets cluster_effects Therapeutic Effects Quinoline Quinoline Derivative AChE Acetylcholinesterase (AChE) Quinoline->AChE Inhibits BChE Butyrylcholinesterase (BChE) Quinoline->BChE Inhibits MAO Monoamine Oxidase (MAO) Quinoline->MAO Inhibits PDE5 Phosphodiesterase 5 (PDE5) Quinoline->PDE5 Inhibits Cognition Improved Cognition AChE->Cognition BChE->Cognition Neuroprotection Neuroprotection MAO->Neuroprotection Memory Enhanced Memory PDE5->Memory

Caption: Neuroprotective targets of quinoline compounds.

Detailed Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The quinoline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Assay: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

  • Reagents and Buffers: Prepare all necessary reagents, including acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the enzyme (AChE). The assay is typically performed in a phosphate buffer (pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the quinoline inhibitor at various concentrations. The enzyme solution is then added, and the mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI).

  • Absorbance Measurement: The hydrolysis of acetylthiocholine to thiocholine by AChE is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of thiocholine with DTNB. The absorbance is measured continuously at 412 nm for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational understanding of the diverse therapeutic targets of quinoline compounds. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapies for a wide range of human diseases.

References

In Silico Prediction of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. Due to the absence of specific published in silico studies on this exact compound, this guide presents a representative workflow and illustrative data based on established computational techniques for similar quinoline derivatives. The methodologies covered include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction and molecular docking simulations. This document aims to equip researchers with a foundational understanding of the virtual screening process for novel drug candidates.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2][3][4][5][6] The specific compound, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, possesses a scaffold that suggests potential for biological activity. In silico methods are crucial in modern drug discovery for the early assessment of a compound's pharmacokinetic and pharmacodynamic profiles, significantly reducing the time and cost associated with preclinical development.[7] This guide outlines a typical in silico workflow for predicting the bioactivity of this quinoline derivative.

In Silico Bioactivity Prediction Workflow

The computational prediction of a molecule's bioactivity generally follows a multi-step process, beginning with the characterization of its physicochemical and pharmacokinetic properties (ADMET) and progressing to the investigation of its potential interactions with biological targets through molecular docking.

cluster_workflow In Silico Bioactivity Prediction Workflow Start Input Molecule: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate ADMET ADMET Prediction Start->ADMET Lipinski Lipinski's Rule of Five ADMET->Lipinski Toxicity Toxicity Prediction ADMET->Toxicity Docking Molecular Docking Lipinski->Docking Analysis Analysis of Results Toxicity->Analysis Docking->Analysis Target Target Identification (e.g., Kinases, DNA Gyrase) Target->Docking Conclusion Bioactivity Hypothesis Analysis->Conclusion

Caption: A generalized workflow for the in silico prediction of bioactivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical initial step in assessing the drug-likeness of a compound. Various computational models are used to estimate these properties based on the molecule's structure.

Methodologies

ADMET properties are typically predicted using a combination of quantitative structure-property relationship (QSPR) models and rule-based systems. Commercially available software such as ADMET Predictor®, as well as various academic and open-source tools, are employed for these predictions. These tools utilize large datasets of experimentally determined properties of diverse chemicals to build their predictive models.

Illustrative Predicted ADMET Properties

The following table summarizes the hypothetical predicted ADMET properties for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein Binding> 90%High affinity for plasma proteins.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateLikely to be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being a mutagen.
hERG InhibitionLow riskLow risk of cardiotoxicity.

Note: The data presented in this table is illustrative and not based on experimental results for the specific compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodologies

The molecular docking process involves several key steps:

  • Target Selection and Preparation: Based on the known bioactivities of similar quinoline derivatives, potential protein targets are identified. For instance, for antibacterial activity, DNA gyrase or topoisomerase IV could be selected. For anticancer activity, protein kinases are common targets. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

cluster_docking Molecular Docking Workflow Input Ligand and Protein Structures Preparation Preparation of Ligand and Protein Input->Preparation Grid Grid Box Generation Preparation->Grid Docking Docking Simulation Grid->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Output Binding Affinity and Pose Analysis->Output

Caption: A typical workflow for a molecular docking experiment.

Illustrative Molecular Docking Results

The following table presents hypothetical molecular docking results for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate against two potential protein targets.

Target Protein (PDB ID)Potential BioactivityDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Staphylococcus aureus DNA Gyrase B (e.g., 4URO)Antibacterial-8.5ASP73, ILE78, GLY77
Epidermal Growth Factor Receptor (EGFR) Kinase (e.g., 2J6M)Anticancer-9.2MET793, LEU718, VAL726

Note: The data presented in this table is illustrative and not based on experimental results for the specific compound.

Potential Signaling Pathway Interactions

Based on the illustrative docking results suggesting potential anticancer activity via EGFR inhibition, a simplified diagram of the EGFR signaling pathway is presented below. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Quinoline Ethyl 4,7-dichloro-8-methyl quinoline-3-carboxylate Quinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of the quinoline derivative.

Conclusion

This technical guide has outlined a standard in silico workflow for predicting the bioactivity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. While no specific experimental or computational data for this molecule is currently available in the public domain, the methodologies of ADMET prediction and molecular docking provide a robust framework for its initial assessment as a potential drug candidate. The illustrative data presented herein suggests that this compound may possess favorable drug-like properties and could exhibit antibacterial or anticancer activities. These in silico predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to validate its therapeutic potential.

References

A Comprehensive Review of 4,7-Dichloroquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,7-dichloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. As a crucial intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, its significance is well-established.[1][2][3] However, extensive research has expanded the therapeutic landscape of its derivatives to include potent anticancer, antiviral, and insecticidal agents, making it a subject of intense investigation in modern drug discovery.[4][5][6] This technical guide provides a comprehensive literature review of 4,7-dichloroquinoline derivatives, focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action, with a strong emphasis on quantitative data, detailed experimental methodologies, and visualization of key cellular pathways.

Synthesis of 4,7-Dichloroquinoline and its Derivatives

The foundational 4,7-dichloroquinoline core is most classically synthesized via the Gould-Jacobs reaction.[7][8] This multi-step process begins with the condensation of m-chloroaniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to form the quinoline ring system.[2][7][8][9] Subsequent hydrolysis (saponification) of the ester group followed by decarboxylation yields a 4-hydroxyquinoline intermediate. The final chlorination step, typically achieved using phosphorus oxychloride (POCl₃), converts the 4-hydroxy group to a chloro group, yielding the target 4,7-dichloroquinoline.[9]

The primary route for creating diverse derivatives involves the nucleophilic aromatic substitution (SNAr) at the C-4 position of the quinoline ring, which is significantly more reactive than the C-7 position.[10][11] This allows for the introduction of a wide array of side chains by reacting 4,7-dichloroquinoline with various nucleophiles, such as amines, alcohols, and thiols.

A general synthetic scheme is the reaction of 4,7-dichloroquinoline with a desired amine (e.g., diamines like 1,3-diaminopropane) in a suitable solvent, often under reflux conditions, to yield the corresponding 4-aminoquinoline derivative.[12][13][14] Modern variations of these synthetic procedures utilize ultrasound irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields, aligning with the principles of green chemistry.[15][16]

Biological Activities and Mechanisms of Action

Derivatives of 4,7-dichloroquinoline have demonstrated a remarkable range of pharmacological effects, which are summarized below.

Antimalarial Activity

The most renowned application of this scaffold is in antimalarial therapy. Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades.[3] The primary mechanism of action for these compounds against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole.[17] The parasite digests host hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to accumulate in the food vacuole and form a complex with heme, preventing its detoxification into inert hemozoin crystals. This buildup of free heme leads to oxidative stress and parasite death.[17]

Numerous studies have synthesized and evaluated novel 4,7-dichloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[9] The SYBR Green I assay is a common, fluorescence-based method used for in vitro susceptibility testing.[18][19][20][21]

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of 4,7-dichloroquinoline derivatives against a wide range of human cancer cell lines, including breast, colon, leukemia, and lung cancer.[1][3][15][22][23] Their mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis: Many derivatives induce programmed cell death by activating apoptotic pathways. This can be measured by assessing changes in mitochondrial membrane potential or the externalization of phosphatidylserine.[24][25]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[23][24][26]

  • Inhibition of Signaling Pathways: Quinoline derivatives have been shown to interfere with key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[26][27]

  • DNA Intercalation and Damage: Some derivatives can intercalate into DNA, disrupting replication and transcription processes, and inhibit topoisomerases, leading to cell death.[3][23]

The cytotoxicity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells.[4][28][29]

Antiviral Activity

Recent research has uncovered the potential of 4,7-dichloroquinoline derivatives as antiviral agents, particularly against Dengue virus (DENV).[30][31][32] Studies have shown that certain derivatives can inhibit DENV serotype 2 replication in a dose-dependent manner. The mechanism appears to involve the early stages of the viral infection, with compounds impairing the accumulation of the viral envelope glycoprotein without showing direct virucidal activity.[30][32]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 4,7-dichloroquinoline derivatives as reported in the literature.

Table 1: Anticancer Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent activity reported[13]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Potent activity reported[13]
7-Chloro-4-quinolinylhydrazone DerivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[3]
7-Chloro-4-quinolinylhydrazone DerivativeHCT-8 (Colon)0.314 - 4.65 µg/cm³[3]
7-Chloro-4-quinolinylhydrazone DerivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[3]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)HuT78 (T-cell lymphoma)Activity reported[24]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d)HuT78 (T-cell lymphoma)Activity reported[24]
Sulfonyl N-oxide derivative (81)HCT116 (Colorectal)Pronounced selectivity[25]

Note: Direct µM values were not always provided in the abstracts; "Potent activity reported" indicates the source highlights significant efficacy.

Table 2: Antimalarial Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values)

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4)Not specified11.92 - 79.71[15]
(E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine (6)Not specified11.92 - 79.71[15]
2-(7-chloroquinolin-4-yl)-N'-((1Z)-1-(3,4-dimethoxyphenyl)ethylidene)hydrazinecarbothioamide (8)Not specified11.92 - 79.71[15]
3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (9)Not specified11.92 - 79.71[15]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the complex biological processes involved, the following diagrams were generated using the DOT language.

Signaling Pathways in Cancer

// Nodes Quinoline [label="4,7-Dichloroquinoline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage/\nTopoisomerase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Quinoline -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Quinoline -> CellCycle [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CellCycle -> G2M_Arrest [style=dashed, color="#5F6368"]; Quinoline -> DNA_Damage [label="Induces", color="#EA4335", fontcolor="#202124"]; DNA_Damage -> Apoptosis [color="#5F6368"]; Proliferation -> Apoptosis [label="Suppresses", style=dashed, arrowhead=tee, color="#5F6368", fontcolor="#202124"]; Quinoline -> Apoptosis [label="Induces", color="#34A853", fontcolor="#202124"]; }

Caption: Anticancer mechanisms of 4,7-dichloroquinoline derivatives.

Antimalarial Mechanism of Action

antimalarial_mechanism

Caption: Inhibition of heme detoxification by quinoline derivatives.

Experimental Workflows

experimental_workflows cluster_synthesis Synthesis & Characterization cluster_anticancer Anticancer Assay (MTT) cluster_antimalarial Antimalarial Assay (SYBR Green I) S1 React 4,7-DCQ with Nucleophile S2 Reaction Workup & Purification S1->S2 S3 Structural Analysis (NMR, MS) S2->S3 A2 Treat with Derivative (Serial Dilutions) S3->A2 M1 Prepare Drug-Dosed 96-well Plates S3->M1 A1 Seed Cancer Cells in 96-well Plate A1->A2 A3 Incubate (e.g., 48h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance & Calculate IC50 A5->A6 M2 Add Parasite Culture (P. falciparum) M1->M2 M3 Incubate (72h) M2->M3 M4 Lyse Cells & Add SYBR Green I Dye M3->M4 M5 Measure Fluorescence & Calculate IC50 M4->M5

Caption: General workflow for synthesis and biological evaluation.

Detailed Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the literature.

Protocol 1: General Synthesis of 4-Amino-7-chloroquinoline Derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).[11]

  • Addition of Reagents: Add the desired amine nucleophile (e.g., 1,3-diaminopropane, typically in excess) to the solution.[12] If required, a base such as triethylamine or potassium carbonate can be added to scavenge the HCl byproduct.[25]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for the required duration (ranging from a few hours to several days), monitoring the reaction progress by thin-layer chromatography (TLC).[1][25] For ultrasound-assisted synthesis, the reaction mixture is placed in an ultrasonic bath at a specified temperature (e.g., 90°C) for a shorter duration (e.g., 30-40 minutes).[15][16]

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure derivative.[10]

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][15]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 value of a compound against cancer cells.[1][4]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test 4,7-dichloroquinoline derivative in culture medium. The final concentration of the solvent (usually DMSO) should be kept low (<0.5%) to avoid toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.[1][4]

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[1]

  • MTT Addition: After the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4][29]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4][29]

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[1]

Protocol 3: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[19][20]

  • Plate Preparation: Pre-dose a 96-well microtiter plate with serial dilutions of the test compounds.

  • Parasite Culture: Add asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or K1 strains) at a defined parasitemia and hematocrit to the wells.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, freeze the plate to lyse the red blood cells. Thaw the plate and add SYBR Green I lysis buffer to each well. This buffer contains the SYBR Green I dye, which intercalates with any double-stranded DNA.[20][21]

  • Incubation: Incubate the plate in the dark at room temperature for at least 24 hours to allow the dye to bind to the parasite DNA.[20]

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[20]

  • Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. Plot fluorescence against drug concentration and calculate the IC50 value.

Conclusion

The 4,7-dichloroquinoline scaffold remains a highly valuable and versatile platform in the field of medicinal chemistry. While its historical importance is rooted in the development of pivotal antimalarial drugs, ongoing research continues to unveil the potent anticancer and antiviral activities of its diverse derivatives. The synthetic accessibility of the 4-position allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of new therapeutic agents with improved efficacy and selectivity. The multi-pronged mechanisms of action, particularly in cancer, involving the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest, underscore the rich pharmacological potential of this compound class. Future research will likely focus on optimizing the therapeutic index of these derivatives, exploring novel drug delivery systems, and further elucidating their complex interactions with biological targets to translate their promising in vitro activities into clinical success.

References

Methodological & Application

Application Notes and Protocols: Gould-Jacobs Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis is based on the well-established Gould-Jacobs reaction, followed by a subsequent chlorination step.

Introduction

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Gould-Jacobs synthesis is a classical and versatile method for the construction of the quinoline ring system.[1][2] This method typically involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization to form a 4-hydroxyquinoline derivative.[1][3] Subsequent functional group manipulation, such as chlorination, allows for the introduction of key pharmacophores.

This document outlines a two-step synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. The initial step involves the Gould-Jacobs reaction between 2,5-dichloro-3-methylaniline and diethyl ethoxymethylenemalonate (DEEM) to yield the intermediate, Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate. The second step is the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to afford the final product.

Reaction Scheme

Gould_Jacobs_Synthesis cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination Reactant1 2,5-Dichloro-3-methylaniline Intermediate1 Ethyl 2-((2,5-dichloro-3-methylphenyl)amino)methylene-3-oxobutanoate Reactant1->Intermediate1 Condensation (Heat, 110-120 °C) Reactant2 Diethyl ethoxymethylenemalonate (DEEM) Reactant2->Intermediate1 Intermediate2 Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate Intermediate1->Intermediate2 Cyclization (High-boiling solvent, e.g., Diphenyl ether, ~250 °C) FinalProduct Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate Intermediate2->FinalProduct Chlorination (Reflux) ChlorinatingAgent Phosphorus oxychloride (POCl3) ChlorinatingAgent->FinalProduct

Caption: Overall reaction scheme for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Data Presentation

CompoundStepMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormMelting Point (°C)
2,5-Dichloro-3-methylaniline-C₇H₇Cl₂N176.04608-22-0Solid49-51
Diethyl ethoxymethylenemalonate-C₁₀H₁₆O₅216.2387-13-8LiquidN/A
Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate1C₁₃H₁₂ClNO₃265.705350-94-7Solid299-301
Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate2C₁₃H₁₁Cl₂NO₂284.1419499-19-5Solid81-82

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate

This protocol is adapted from the Gould-Jacobs synthesis of analogous quinoline derivatives.

Materials:

  • 2,5-Dichloro-3-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Ethanol

  • Hexane or Cyclohexane

Procedure:

  • Condensation: In a round-bottom flask, combine 2,5-dichloro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to 110-120 °C for 1-2 hours. Ethanol, a byproduct of the reaction, will distill off. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent such as diphenyl ether to approximately 250 °C.

  • Slowly add the crude anilinoacrylate intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at ~250 °C for 30-60 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate, should precipitate out of the solution.

  • Add hexane or cyclohexane to the cooled mixture to further precipitate the product and to aid in the removal of the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane or cyclohexane.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

This protocol is based on the chlorination of similar 4-hydroxyquinoline compounds.[4]

Materials:

  • Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or petroleum ether.[4]

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A Mix 2,5-dichloro-3-methylaniline and DEEM B Heat to 110-120 °C (1-2 h) (Condensation) A->B D Add condensation product to hot solvent B->D C Heat high-boiling solvent to ~250 °C C->D E Maintain at ~250 °C (30-60 min) (Cyclization) D->E F Cool to room temperature E->F G Add hexane/cyclohexane F->G H Filter and wash solid G->H I Dry Intermediate Product 1 H->I J Suspend Intermediate 1 in POCl3 I->J Intermediate 1 K Reflux for 2-4 h J->K L Pour onto crushed ice K->L M Neutralize with NaHCO3 soln. L->M N Extract with DCM/Chloroform M->N O Wash with brine N->O P Dry over Na2SO4/MgSO4 O->P Q Concentrate under vacuum P->Q R Purify Final Product Q->R

Caption: Detailed experimental workflow for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • High-boiling solvents like diphenyl ether are flammable and can cause severe burns at high temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Friedländer Annulation: A Versatile Strategy for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation, a classic condensation reaction, remains one of the most straightforward and versatile methods for the synthesis of polysubstituted quinolines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically in the presence of an acid or base catalyst.[1][4][5]

Recent advancements in the Friedländer synthesis have focused on the development of more efficient, selective, and environmentally benign protocols. These include the use of novel catalysts such as Lewis acids, ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts, as well as the application of microwave irradiation and solvent-free conditions.[2][6] These modern approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures, making the Friedländer annulation an even more powerful tool for the generation of diverse quinoline libraries for drug discovery and development.[7]

Application Notes

The Friedländer annulation offers a highly adaptable and efficient route to a wide array of substituted quinolines. The choice of reactants and reaction conditions can be tailored to achieve the desired substitution pattern on the quinoline core.

Substrate Scope:

  • 2-Aminoaryl Aldehydes and Ketones: A variety of substituted 2-aminoaryl aldehydes and ketones can be employed, allowing for the introduction of different substituents on the benzene portion of the quinoline ring. The electronic nature of these substituents can influence the reactivity of the starting material.[8]

  • Active Methylene Compounds: The choice of the active methylene compound determines the substitution pattern at the 2- and 3-positions of the quinoline ring. A wide range of ketones, β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone), and other carbonyl compounds with an α-methylene group can be used.[3][4]

Catalysis:

The reaction can be catalyzed by a variety of acidic and basic catalysts.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZnCl₂, ZrCl₄, In(OTf)₃) are commonly used.[2][3][5] Lewis acids are often effective in promoting the reaction under mild conditions.[2]

  • Base Catalysis: Traditional bases like sodium hydroxide and potassium hydroxide can be used, although they can sometimes lead to side reactions.[9]

  • Modern Catalysts: Recent research has explored the use of solid-supported catalysts, ionic liquids, and nanocatalysts to enhance efficiency and facilitate catalyst recovery and reuse.[2][6]

Reaction Conditions:

  • Conventional Heating: The reaction is often carried out by refluxing the reactants in a suitable solvent.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[7][10]

  • Solvent-Free Conditions: Performing the reaction without a solvent is an environmentally friendly approach that can simplify purification.[6][11][12]

  • Aqueous Media: In some cases, the reaction can be successfully performed in water, further enhancing its green credentials.[11]

Data Presentation

The following tables summarize quantitative data for the Friedländer annulation under various conditions, showcasing the versatility and efficiency of this reaction.

Table 1: Comparison of Catalysts in the Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)
ZrCl₄ (10)EtOH/H₂O (1:1)601.5 h92
Zr(OTf)₄EtOH/H₂O600.5 - 2 h>88
[Hbim]BF₄Solvent-free1003 - 6 h93
P₂O₅/SiO₂Solvent-free8015 min93
Phosphotungstic acidSolvent-free80-70-95

Table 2: Microwave-Assisted Synthesis of Substituted Quinolines

2-Aminoaryl KetoneActive Methylene CompoundCatalyst/SolventPower (W)Time (min)Yield (%)
2-AminobenzophenoneCyclohexanoneAcetic Acid-599
2-AminonicotinaldehydeVariousDABCO (20 mol%)6002-574-86
2-Aminoaryl ketonesCarbonyl compoundsMOPS/Al₂O₃--High

Table 3: Solvent-Free Synthesis of Polysubstituted Quinolines

2-Aminoaryl KetoneActive Methylene CompoundCatalystTemperature (°C)TimeYield (%)
2-Aminoaryl ketonesCarbonyl compoundsp-Toluenesulfonic acid---
2-AminobenzaldehydeVarious ketones/malononitrileNone (in water)703 hup to 97
2-Aminoaryl ketonesCarbonyl compounds[Et₃NH][HSO₄]100--

Mandatory Visualization

"2-Aminoaryl Ketone" -> Aldol_Adduct [label="+ Active Methylene\nCompound", color="#4285F4"]; "Active Methylene Compound" -> Aldol_Adduct [style=invis]; Aldol_Adduct -> Cyclization_A [color="#4285F4"]; Cyclization_A -> Dehydration_A [color="#4285F4"]; Dehydration_A -> Product [color="#4285F4"];

"2-Aminoaryl Ketone" -> Schiff_Base [label="+ Active Methylene\nCompound", color="#34A853"]; "Active Methylene Compound" -> Schiff_Base [style=invis]; Schiff_Base -> Cyclization_B [color="#34A853"]; Cyclization_B -> Dehydration_B [color="#34A853"]; Dehydration_B -> Product [color="#34A853"];

{rank=same; "2-Aminoaryl Ketone"; "Active Methylene Compound"} } .dot Caption: General mechanism of the Friedländer annulation.

Experimental_Workflow Start Start Combine Combine 2-Aminoaryl Ketone, Active Methylene Compound, and Catalyst in Solvent Start->Combine React Heat Reaction Mixture (Conventional or Microwave) Combine->React Monitor Monitor Reaction Progress (e.g., TLC) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted quinolines via the Friedländer annulation using different techniques.

Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate (Conventional Heating)

  • Materials:

    • 2-Aminobenzophenone

    • Ethyl acetoacetate

    • Zirconium(IV) chloride (ZrCl₄)

    • Ethanol

    • Water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]

    • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[1]

    • Upon completion of the reaction (typically 1.5 hours), cool the mixture to room temperature.[1]

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the product with ethyl acetate (3 x 20 mL).[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted-4-phenylquinoline

  • Materials:

    • 2-Aminobenzophenone

    • Appropriate active methylene compound (e.g., cyclohexanone)

    • Glacial acetic acid

    • Microwave reactor vial

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a microwave reactor vial, combine 2-aminobenzophenone (1.0 mmol) and the active methylene compound (1.2 mmol).

    • Add glacial acetic acid (2-3 mL) to serve as both the solvent and catalyst.[7]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5-15 minutes.[7]

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Solvent-Free Synthesis of Polysubstituted Quinolines using a Solid-Supported Catalyst

  • Materials:

    • 2-Aminoaryl ketone

    • Active methylene compound

    • Silica-supported catalyst (e.g., P₂O₅/SiO₂)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, thoroughly mix the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the silica-supported catalyst (e.g., 10-20 mol%).

    • Heat the reaction mixture in an oil bath at 80-100 °C, monitoring the progress by TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate to the flask and stir to dissolve the product.

    • Filter the mixture to remove the solid catalyst. The catalyst can often be washed, dried, and reused.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

References

Application Note: A Proposed Protocol for the Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug development due to the prevalence of the quinoline core in various pharmacologically active compounds. This document outlines a detailed, two-step protocol for its synthesis. The proposed methodology is based on established and well-documented procedures for the synthesis of structurally similar quinoline compounds, such as the Gould-Jacobs reaction for the initial ring formation, followed by a chlorination step. Specifically, the protocol adapts procedures for the synthesis of 4,7-dichloroquinoline and its 3-carboxylate ester analogs.

Overall Proposed Reaction Scheme:

The synthesis is proposed to proceed in two main steps:

  • Step 1: Cyclization Reaction: Condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the intermediate, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.

  • Step 2: Chlorination Reaction: Conversion of the 4-hydroxy group of the intermediate to a chloro group using phosphorus oxychloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate)

This procedure is adapted from the Gould-Jacobs reaction, a common method for synthesizing 4-hydroxyquinolines.

Materials:

  • 3-chloro-2-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • Condensation: In a round-bottomed flask, combine equimolar amounts of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, for example on a steam bath, for approximately 1 hour to facilitate the initial condensation reaction and allow for the evolution of ethanol. The resulting product is the ethyl α-carbethoxy-β-(3-chloro-2-methylanilino)acrylate intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent like Dowtherm A to its boiling point (approximately 250-258 °C).[1]

  • Carefully and slowly add the warm anilinoacrylate intermediate from the previous step into the boiling solvent.

  • Continue heating and maintain the vigorous reflux for about 15-30 minutes to ensure complete cyclization.[1]

  • Cool the reaction mixture, which should cause the cyclized product, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, to crystallize.

  • Filter the cooled mixture to collect the solid product.

  • Wash the collected solid with a non-polar solvent like petroleum ether or hexane to remove residual high-boiling solvent and impurities.

  • The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (Final Product)

This procedure details the chlorination of the 4-hydroxy group and is based on standard methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][3]

Materials:

  • Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Ether or Dichloromethane (CH₂Cl₂)

  • 5% Sodium carbonate solution

  • Sodium sulfate (anhydrous)

  • Petroleum ether

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, suspend the dried Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate from Step 1 in an excess of phosphorus oxychloride (e.g., approximately 8-10 mL of POCl₃ per gram of starting material).[2][3]

  • Heat the mixture to reflux and maintain it for about 4 to 5 hours.[2][3] The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

  • Work-up: Cautiously pour the residue onto crushed ice or into cold water to decompose any remaining POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution carefully with a 5% aqueous sodium carbonate solution to a neutral pH.

  • Extract the aqueous mixture with a suitable organic solvent such as ether or dichloromethane (3 x volumes).[2][3]

  • Combine the organic extracts and wash them with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Triturate the crude solid with cold petroleum ether, filter, and dry to yield the final product, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.[2] A melting point of 81-82 °C has been reported for the analogous compound lacking the 8-methyl group.[2]

Data Presentation

Table 1: Reactants and Reaction Conditions (Proposed)

Step Reactant 1 Reactant 2 Solvent Temperature Time
1 3-chloro-2-methylaniline Diethyl ethoxymethylenemalonate Dowtherm A ~250 °C 15-30 min

| 2 | Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | Phosphorus oxychloride | None (POCl₃ is reagent and solvent) | Reflux (~105 °C) | 4-5 hours |

Table 2: Expected Product Characteristics (Based on Analogs)

Compound Molecular Formula Molecular Weight Expected Form Expected Yield (based on analog) Reported M.P. (analog)

| Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | C₁₃H₁₁Cl₂NO₂ | 284.14 g/mol | Solid | ~68%[2] | 81-82 °C (for Ethyl 4,7-dichloroquinoline-3-carboxylate)[2] |

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product A 1. Condensation (3-chloro-2-methylaniline + DEEM) B 2. Thermal Cyclization (in boiling Dowtherm A) A->B 1 hr, steam bath C 3. Crystallization & Filtration B->C 15-30 min, ~250°C D 4. Wash & Dry (Intermediate Product) C->D E 5. Chlorination (Intermediate + POCl3) D->E Transfer to Step 2 F 6. Work-up (Ice, Neutralization) E->F Reflux, 4-5 hrs G 7. Extraction (with Ether/DCM) F->G H 8. Purification (Trituration with Pet. Ether) G->H I Final Product: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate H->I

Caption: Workflow for the proposed synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

References

Application Notes and Protocols: Derivatization of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate at the Ester Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester functional group in Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. This key intermediate is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols detail common transformations: hydrolysis to the corresponding carboxylic acid, amidation to generate a diverse library of carboxamides, and reduction to the primary alcohol.

Hydrolysis to 4,7-dichloro-8-methylquinoline-3-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, particularly for amidation reactions.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from a general procedure for the saponification of a similar quinoline ester.[1]

Materials:

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • Ethanol (optional, to aid dissolution)

  • Deionized water

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottomed flask, suspend Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in 10% aqueous sodium hydroxide. The recommended ratio is approximately 1 gram of the ester to 10-15 mL of the NaOH solution.

  • If the ester has low solubility, a small amount of ethanol can be added to the mixture to improve dissolution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Continue refluxing for 1-2 hours, or until the reaction is complete (monitoring by Thin Layer Chromatography is recommended). The solid ester should fully dissolve during the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 2-3 using concentrated hydrochloric acid or 10% sulfuric acid. This should be done in an ice bath to control the exothermic reaction. The carboxylic acid product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Dry the resulting 4,7-dichloro-8-methylquinoline-3-carboxylic acid in a vacuum oven.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate[1]
Reagents10% aqueous NaOH, concentrated HCl or 10% H₂SO₄[1]
Reaction Time~1 hour[1]
Product7-Chloro-4-hydroxy-3-quinolinecarboxylic acid[1]
Yield85-98%[1]

Note: The provided data is for a structurally similar compound and should be considered as an expected range for the target molecule.

G cluster_workflow Hydrolysis Workflow start Start: Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate reaction Reaction: 1. 10% NaOH (aq), Reflux 2. Cool to RT start->reaction Step 1 acidification Acidification: Add HCl or H₂SO₄ to pH 2-3 reaction->acidification Step 2 filtration Isolation: Vacuum Filtration acidification->filtration Step 3 washing Washing: Wash with deionized H₂O filtration->washing Step 4 drying Drying: Vacuum Oven washing->drying Step 5 product Product: 4,7-dichloro-8-methyl- quinoline-3-carboxylic acid drying->product

Caption: Workflow for the hydrolysis of the ethyl ester.

Amidation to N-substituted-4,7-dichloro-8-methylquinoline-3-carboxamides

The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, allowing for the introduction of a wide variety of substituents to probe biological activity. Modern catalytic methods offer efficient and mild conditions for this transformation.

Experimental Protocol: Direct Amidation using a Coupling Agent

This protocol describes a general method for the amidation of carboxylic acids using a coupling agent, which is a common and effective approach.

Materials:

  • 4,7-dichloro-8-methylquinoline-3-carboxylic acid (prepared as in Section 1)

  • Amine of choice (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, EDC)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottomed flask under an inert atmosphere, add 4,7-dichloro-8-methylquinoline-3-carboxylic acid (1 equivalent).

  • Dissolve the carboxylic acid in the anhydrous solvent of choice (e.g., DCM or DMF).

  • Add the amine (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution.

  • In a separate vial, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,7-dichloro-8-methylquinoline-3-carboxamide.

Quantitative Data for Amidation of Carboxylic Acids:

Catalyst/ReagentAmine ScopeYield RangeReference
TiF₄Alkyl and aryl amines60-99%[2]
HBTU/Hünig's baseFree amines or their hydrochloride saltsGood to excellent[3]
EDC/DMAP/HOBtElectron deficient and unreactive aminesGood to excellent[4]

Note: These are general methods for amidation and the yields may vary depending on the specific amine used.

G cluster_pathway Amidation Signaling Pathway Carboxylic_Acid 4,7-dichloro-8-methyl- quinoline-3-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., HATU, HBTU, EDC) Coupling_Agent->Activated_Intermediate Amide_Product N-substituted-4,7-dichloro-8- methylquinoline-3-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine R₁R₂NH Amine->Amide_Product Base Organic Base (e.g., DIPEA, TEA) Base->Carboxylic_Acid Deprotonation Base->Amine Neutralization of amine salt

Caption: General pathway for coupling agent-mediated amidation.

Reduction to (4,7-dichloro-8-methylquinolin-3-yl)methanol

Reduction of the ester to the corresponding primary alcohol provides another avenue for derivatization, such as etherification or further oxidation to the aldehyde.

Experimental Protocol: Reduction with a Hydride Reagent

This protocol outlines the reduction of the ester using a common hydride reducing agent.

Materials:

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Quenching solution (e.g., Water, saturated aqueous sodium sulfate (Na₂SO₄) solution, or Rochelle's salt solution)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottomed flask under an inert atmosphere, add the reducing agent (e.g., LiAlH₄, 1.5-2 equivalents) suspended in the anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in the anhydrous solvent and add it dropwise to the reducing agent suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until completion (monitor by Thin Layer Chromatography).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). Alternatively, for DIBAL-H, quench with a saturated solution of Rochelle's salt.

  • Allow the mixture to stir at room temperature until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the solvent (e.g., THF or Ethyl Acetate).

  • Collect the filtrate and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford (4,7-dichloro-8-methylquinolin-3-yl)methanol.

Quantitative Data for Reduction of Similar Esters:

While specific data for the target molecule is not available, reductions of similar quinoline esters with LiAlH₄ or DIBAL-H are generally high-yielding.

G cluster_workflow Reduction Workflow start Start: Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate reaction Reaction: 1. LiAlH₄ or DIBAL-H in THF, 0 °C 2. Stir for 1-2h start->reaction Step 1 quench Quenching: Slow addition of H₂O/NaOH or Rochelle's salt reaction->quench Step 2 filtration Workup: Filter through Celite® quench->filtration Step 3 extraction Extraction & Drying: Dry organic layer over Na₂SO₄ filtration->extraction Step 4 purification Purification: Column Chromatography extraction->purification Step 5 product Product: (4,7-dichloro-8-methyl- quinolin-3-yl)methanol purification->product

Caption: Workflow for the reduction of the ethyl ester to the alcohol.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the 4-Chloro Position of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the 4-position of the quinoline ring is particularly crucial for the biological activity of many of these compounds, including well-known antimalarial drugs like chloroquine and amodiaquine, as well as various anticancer agents and kinase inhibitors.[1][3][4][5]

The most prevalent method for introducing diverse functionalities at this position is the nucleophilic aromatic substitution (SNAr) reaction on 4-chloroquinolines.[1][6] The reactivity of the C4-position is significantly enhanced by the electron-withdrawing effect of the ring nitrogen, making the 4-chloro substituent a good leaving group.[1] This document provides detailed protocols for various methods of nucleophilic substitution on 4-chloroquinolines, presents quantitative data for reaction optimization, and illustrates key workflows and mechanisms.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 4-chloroquinolines typically proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom at the C4-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted quinoline product.[6][7]

Caption: General mechanism of SNAr on 4-chloroquinoline.

Experimental Workflows and Protocols

The general workflow for nucleophilic substitution on 4-chloroquinolines involves preparation, reaction, and subsequent work-up and purification.[1]

experimental_workflow start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Ultrasound - Pd-Catalysis prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Work-up (e.g., Extraction, Filtration) reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification end End: Characterized 4-Substituted Quinoline purification->end

Caption: General experimental workflow for the synthesis of 4-substituted quinolines.

Protocol 1: Conventional Heating with Amines

This method is a straightforward approach suitable for many primary and secondary amines.[1][8] Reactions can be run neat (using the amine as the solvent) or with a high-boiling solvent.[3][6]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine nucleophile (e.g., 1,3-Diaminopropane, Butyl amine) (2.0-2.5 eq)

  • Solvent (optional, e.g., ethanol, isopropanol, DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the 4,7-dichloroquinoline and the amine nucleophile. If a solvent is used, dissolve the 4,7-dichloroquinoline in the solvent first, then add the amine.[9]

  • Heat the reaction mixture to reflux (typically 80-130°C) with constant stirring.[3][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.[3][8]

  • If the product precipitates, collect the solid by filtration and wash with a cold solvent like ethanol.[8]

  • If no precipitate forms, take up the residue in a solvent like dichloromethane.[3]

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3][8]

  • Purify the crude product by recrystallization or column chromatography on silica gel.[1][3]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation can accelerate the reaction, often leading to high yields in shorter time frames.[6][8]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine nucleophile (e.g., 3-Amino-1,2,4-triazole) (1.0 eq)

  • Ethanol

  • Ultrasonic bath with heating capabilities

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).[8]

  • Add the desired amine nucleophile (0.01 mol) to the solution.[8]

  • Attach a reflux condenser and place the flask in an ultrasonic bath pre-heated to the desired temperature (e.g., 90°C).[8]

  • Irradiate the mixture for the specified time (e.g., 30 minutes).[8]

  • After completion, cool the reaction mixture to room temperature. The product often precipitates.[8]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[8]

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green and highly efficient alternative, significantly reducing reaction times from hours to minutes.[1][6]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine nucleophile (1.0-1.5 eq)

  • Solvent (e.g., DMSO, ethanol, or solvent-free)

  • Base (if required, e.g., NaOH for anilines)[6]

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine the 4,7-dichloroquinoline, amine, and solvent (if used). Add a base if necessary.[1][6]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short period (e.g., 20-30 minutes).[6]

  • After the reaction, cool the vial to room temperature.[1]

  • Isolate the product by precipitation (e.g., by adding water) or by extraction with a suitable organic solvent.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 4: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve higher yields under milder conditions, the Buchwald-Hartwig palladium-catalyzed amination is a powerful method.[1][8]

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)[2][8]

  • Phosphine ligand (e.g., BINAP)[1][8]

  • Base (e.g., NaOtBu, Cs₂CO₃)[8]

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or other glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, phosphine ligand, and base.[8]

  • Add the 4-chloroquinoline and the amine nucleophile.[8]

  • Add the anhydrous solvent via syringe.[8]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 70-110°C) for the specified time (e.g., 12-24 h).[1][9]

  • Monitor the reaction by TLC or GC-MS.[1]

  • Upon completion, cool the mixture to room temperature.[8]

  • Dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter through a pad of Celite to remove the catalyst.[1][8]

  • Wash the filtrate with water and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the residue by column chromatography.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for different nucleophilic substitution methods on 4-chloroquinolines.

Table 1: Conventional Heating with Various Amines on 4,7-Dichloroquinoline

Nucleophile Conditions Temperature (°C) Time (h) Yield (%) Reference
1,3-Diaminopropane Neat Reflux 2 83 [8]
Ethane-1,2-diamine Neat 80 then 130 1 then 7 Not specified [3][8]
N,N-Dimethyl-propane-1,3-diamine Neat 130 8 Not specified [3][8]
Butyl amine Neat 120-130 6 Not specified [3]

| p-Aminoacetophenone | Absolute Ethanol | Reflux | Not specified | Not specified |[8] |

Table 2: Ultrasound-Assisted Nucleophilic Substitution on 4,7-Dichloroquinoline

Nucleophile Solvent Temperature (°C) Time (min) Yield (%) Reference
o-Phenylenediamine Ethanol 90 30 High [8]
Thiosemicarbazide Ethanol 90 30 High [8]

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |[8] |

Table 3: Microwave-Assisted Nucleophilic Substitution on 4,7-Dichloroquinoline

Nucleophile Type Solvent Temperature (°C) Time (min) Yield (%) Reference
Alkylamines (Primary/Secondary) DMSO 140-180 20-30 80-95 [6]

| Anilines / Heteroarylamines | DMSO | 140-180 | 20-30 | 80-95 |[6] |

Application in Drug Development: Antimalarial Agents

Many 4-aminoquinoline derivatives, such as the widely used drug chloroquine, function as antimalarial agents. Their mechanism of action involves disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1] The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite biocrystallizes the heme into a non-toxic pigment called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and inhibit this biocrystallization process, leading to a buildup of toxic heme that kills the parasite.[1]

antimalarial_mechanism cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Biocrystal) Heme->Hemozoin Biocrystallization (Detoxification) Death Parasite Death Heme->Death Drug 4-Aminoquinoline (e.g., Chloroquine) Accumulation Drug Accumulates Drug->Accumulation Drug->Inhibition Inhibits Accumulation->Inhibition Inhibition->Heme Toxic Heme Buildup

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Conclusion

The nucleophilic substitution of 4-chloroquinolines is a versatile and essential reaction for synthesizing a vast number of pharmacologically important molecules.[1] The choice of synthetic protocol depends on the nucleophile's reactivity, the desired scale, and available equipment. Conventional heating is robust but can require harsh conditions, while microwave and ultrasound-assisted methods offer rapid and efficient green alternatives.[1] For challenging substrates, palladium-catalyzed cross-coupling reactions provide a powerful tool to achieve high yields under milder conditions.[1] The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Antibacterial Screening of Novel Quinoline-3-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antibacterial screening of novel quinoline-3-carboxylate compounds. This document outlines the essential protocols for determining the antibacterial efficacy and cytotoxicity of newly synthesized compounds, presenting data in a clear and comparative format, and visualizing experimental workflows and potential mechanisms of action.

Introduction

Quinoline derivatives, particularly quinoline-3-carboxylates, represent a promising class of antibacterial agents.[1][2][3] Many exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5] The core structure of these compounds is amenable to chemical modification, allowing for the synthesis of novel derivatives with potentially enhanced potency and reduced toxicity.[6][7][8][9] The primary mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7] This document provides detailed methodologies for the systematic evaluation of novel quinoline-3-carboxylate compounds to identify promising candidates for further drug development.

Key Experiments and Protocols

A thorough antibacterial screening of novel compounds involves a tiered approach, beginning with the determination of their minimum inhibitory and bactericidal concentrations, followed by an assessment of their toxicity to mammalian cells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12] The broth microdilution method is a standard and widely used technique for determining MIC values.[13][14]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).[14]

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel quinoline-3-carboxylate compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.[11]

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10][14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13]

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spread the aliquot onto a fresh, compound-free Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Assessment of Cytotoxicity

Evaluating the toxicity of novel compounds to mammalian cells is a critical step in the drug development process.[15][16] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline-3-carboxylate compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[17]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Data Presentation

Quantitative data from the antibacterial screening should be summarized in clear and structured tables to facilitate comparison between different compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Quinoline-3-Carboxylate Compounds (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Ciprofloxacin
QC-001 428160.25
QC-002 21480.25
QC-003 8416320.25
QC-004 10.5240.25

Table 2: Minimum Bactericidal Concentrations (MBC) of Novel Quinoline-3-Carboxylate Compounds (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Ciprofloxacin
QC-001 8416>320.5
QC-002 428160.5
QC-003 16832>320.5
QC-004 21480.5

Table 3: Cytotoxicity (IC₅₀) of Novel Quinoline-3-Carboxylate Compounds on HEK293 Cells (µM)

CompoundIC₅₀ (µM)Doxorubicin (Positive Control)
QC-001 >1001.2
QC-002 85.41.2
QC-003 >1001.2
QC-004 65.21.2

Visualizations

Diagrams are essential for illustrating experimental workflows and proposed mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_safety Safety Profiling cluster_analysis Data Analysis & Lead Selection Synthesis Synthesis of Novel Quinoline-3-Carboxylates MIC MIC Determination (Broth Microdilution) Synthesis->MIC Primary Screening MBC MBC Determination (Subculturing) MIC->MBC Assess Bactericidal Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC->Cytotoxicity Assess Safety Data Data Analysis (MIC, MBC, IC50) MBC->Data Cytotoxicity->Data Lead Lead Compound Selection Data->Lead High Potency Low Toxicity mechanism_of_action Compound Quinoline-3-Carboxylate Compound CellEntry Entry into Bacterial Cell Compound->CellEntry DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II/IV) CellEntry->DNA_Gyrase Binds to Enzyme-DNA Complex DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Product Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate

References

Application Notes and Protocols: In Vitro Anticancer Activity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the in vitro anticancer activity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are publicly available. The following application notes and protocols are based on the activities of structurally related quinoline derivatives and provide a foundational framework for the potential evaluation of this specific compound. The provided data and pathways should be considered representative for the quinoline class of compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3] These compounds can exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in cancer progression.[1][2] This document outlines standardized protocols to assess the in vitro anticancer efficacy of quinoline compounds, using Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate as a representative, yet uncharacterized, example.

Data Presentation: Anticancer Activity of Related Quinoline Derivatives

The following table summarizes the reported in vitro anticancer activities of various quinoline derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential potency and spectrum of activity for novel quinoline compounds. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline Derivatives N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[4]
8-Hydroxyquinoline Derivatives 8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)6.25[5]
Compound with 1,2,3-triazole moietyOVCAR-03 (Ovarian)More active than doxorubicin[6]
Quinoline-3-Carboxylate Derivatives 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)MCF-7 (Breast)Micromolar range[7]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)K562 (Leukemia)Micromolar range[7]
4,7-Dichloroquinoline Analogs 4,7-dichloroquinolineHeLa (Cervical)Low toxicity at 100 µM[8]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Prepare serial dilutions of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][2]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[2][10]

  • Incubate the fixed cells for at least 30 minutes on ice.[2][10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[2]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse them in ice-cold RIPA buffer.[11]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]

  • Use a housekeeping protein like β-actin as a loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_western Protein Expression cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with Compound (Serial Dilutions) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc apoptosis_seeding Seed Cells (6-well plate) apoptosis_treatment Treat with IC50 Concentration apoptosis_seeding->apoptosis_treatment annexin_pi_stain Annexin V/PI Staining apoptosis_treatment->annexin_pi_stain flow_cytometry_apoptosis Flow Cytometry Analysis annexin_pi_stain->flow_cytometry_apoptosis cellcycle_seeding Seed Cells (6-well plate) cellcycle_treatment Treat with IC50 Concentration cellcycle_seeding->cellcycle_treatment pi_stain PI Staining cellcycle_treatment->pi_stain flow_cytometry_cellcycle Flow Cytometry Analysis pi_stain->flow_cytometry_cellcycle western_seeding Seed Cells western_treatment Treat with IC50 western_seeding->western_treatment protein_extraction Protein Extraction western_treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot

Caption: General workflow for in vitro anticancer evaluation.

Representative Signaling Pathway: Intrinsic Apoptosis

intrinsic_apoptosis cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Quinoline Derivative (e.g., Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate) bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits mito Mitochondrion bax->mito Promotes release bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release caspase9 Pro-Caspase-9 cyto_c->caspase9 Activates active_caspase9 Active Caspase-9 caspase9->active_caspase9 Cleavage caspase3 Pro-Caspase-3 active_caspase9->caspase3 Activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 Cleavage parp PARP active_caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate as a Hypothetical Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the current date, the specific use of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate as a chemical probe has not been extensively documented in publicly available scientific literature. The proposed applications and methodologies are based on the known biological activities of structurally related quinoline derivatives. Researchers should conduct their own validation experiments.

Application Notes

Introduction

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2][3] The presence of two chlorine atoms, a methyl group, and an ethyl carboxylate ester functional group suggests that this compound may exhibit specific interactions with biological macromolecules, making it a candidate for development as a chemical probe.[4] Structurally similar quinoline-based compounds have been explored as fluorescent probes for live-cell imaging and as modulators of various signaling pathways.[5][6]

Hypothetical Mechanism of Action

Based on the activities of other substituted quinolines, we hypothesize that Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate may act as a modulator of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7] The planar quinoline ring could intercalate into specific protein pockets, while the dichloro and methyl substitutions could provide specificity for a particular kinase within this pathway, such as mTOR. The ethyl carboxylate group may influence cell permeability and intracellular localization.

It is also plausible that this compound possesses intrinsic fluorescence, a common feature of quinoline derivatives, which could be harnessed for cellular imaging applications to visualize its subcellular distribution and target engagement.[8][9]

Potential Applications
  • Cancer Biology Research: As a potential modulator of the PI3K/AKT/mTOR pathway, this compound could be used to study the role of this pathway in cell proliferation, survival, and drug resistance in cancer cell lines.[2]

  • High-Throughput Screening: The compound could be used as a reference compound or a starting point for the development of more potent and selective inhibitors of specific kinases.

  • Fluorescence Microscopy: If the compound is fluorescent, it could be used as a probe to visualize specific subcellular compartments or to monitor changes in the cellular environment.[5]

Quantitative Data

The following table summarizes hypothetical quantitative data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate based on plausible activities of related compounds. This data is for illustrative purposes only and must be experimentally determined.

ParameterValuePutative Target/Assay
IC50 5 µMmTOR Kinase Assay
Cellular Permeability (Papp) 15 x 10-6 cm/sCaco-2 Permeability Assay
Fluorescence Excitation Max 380 nmSpectrofluorometry
Fluorescence Emission Max 450 nmSpectrofluorometry
Quantum Yield 0.15Relative to Quinine Sulfate

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a method to assess the inhibitory activity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate against a putative kinase target (e.g., mTOR).

Materials:

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • Recombinant human mTOR kinase

  • Kinase substrate (e.g., p70S6K)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a stock solution of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in DMSO.

  • Create a serial dilution of the compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant mTOR kinase and the kinase substrate.

  • Add the diluted compound to the wells. Include a positive control (known mTOR inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 2: Cellular Proliferation Assay

This protocol details a method to evaluate the effect of the compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • MTT or WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in the cell culture medium.

  • Treat the cells with the diluted compound and incubate for 48-72 hours.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Imaging (Hypothetical)

This protocol outlines a method for visualizing the subcellular localization of the compound using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Glass-bottom imaging dishes

  • Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells on glass-bottom imaging dishes and allow them to adhere.

  • Treat the cells with a working concentration of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (e.g., 10 µM) for 1-2 hours.

  • Co-stain the cells with Hoechst 33342 and MitoTracker™ Red CMXRos according to the manufacturer's instructions.

  • Wash the cells with fresh medium.

  • Image the cells using a fluorescence microscope. Use a DAPI filter set for the compound's hypothetical fluorescence (Ex: ~380 nm, Em: ~450 nm), a blue filter for Hoechst, and a red filter for MitoTracker.

  • Analyze the merged images to determine the subcellular localization of the compound.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Probe Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate (Hypothetical Probe) Probe->mTORC1 Inhibition (Hypothetical) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation

Caption: Hypothetical signaling pathway of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution of Probe in DMSO serial_dilution Perform Serial Dilutions in Assay Buffer stock->serial_dilution add_reagents Add Kinase, Substrate, and Diluted Probe to Plate serial_dilution->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Measure ADP Production incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Experimental workflow for in vitro kinase inhibition assay.

References

Application Notes and Protocols for the Analytical Method Development of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a quinoline derivative with potential applications in pharmaceutical research and development. As a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. These application notes provide a comprehensive overview of the development and validation of analytical methods for this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Application: This method is suitable for the determination of the assay and purity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in bulk drug substances and formulated products.

1.1. Experimental Protocol:

A reverse-phase HPLC method is proposed for the analysis.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient and dissolve in 100 mL of acetonitrile. Dilute further with the mobile phase to achieve a final concentration within the calibration range.

1.2. Method Validation Summary:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]

Validation ParameterAcceptance Criteria
Specificity The peak of the analyte should be well-resolved from any impurities or excipients.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in flow rate, mobile phase composition, and temperature.

1.3. Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards C->G D Weigh Sample E Prepare Sample Solution D->E H Inject Samples E->H F Instrument Setup F->G F->H I Generate Calibration Curve G->I J Quantify Sample Concentration H->J I->J K Perform Method Validation J->K L Final Report K->L GCMS_Impurity_ID A Inject Sample into GC-MS B Separation by GC A->B C Detection by MS B->C D Obtain Mass Spectrum and Retention Time C->D E Compare with Reference Library (e.g., NIST) D->E F Compare with Known Impurity Standards D->F G Identify Impurity E->G F->G Spectroscopic_Workflow A Synthesized Compound B ¹H NMR Analysis A->B C ¹³C NMR Analysis A->C D IR Analysis A->D E Mass Spectrometry (for Molecular Weight) A->E F Data Interpretation B->F C->F D->F E->F G Structural Confirmation F->G

References

Application Note: HPLC-MS Analysis for Monitoring Quinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Their synthesis, through classic methods like the Skraup, Friedlander, or Doebner-von Miller reactions, requires careful monitoring to optimize reaction conditions, maximize yield, and characterize impurities.[2][3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique ideal for this purpose. It offers high selectivity and sensitivity, allowing for the simultaneous separation and identification of reactants, intermediates, by-products, and the final quinoline product from a complex reaction mixture.[4][5] This application note provides a detailed protocol for the analysis of quinoline synthesis reaction mixtures using a reverse-phase HPLC-MS method.

Principle The method utilizes reverse-phase HPLC to separate the components of the reaction mixture based on their polarity. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. Electrospray Ionization (ESI) is typically used to generate charged molecules in the gas phase. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information for identification and confirmation.[6] High-resolution mass spectrometry can further provide highly accurate mass measurements to confirm the elemental composition of the synthesized compounds.[6]

Experimental Protocols

1. Sample Preparation Proper sample preparation is critical to protect the analytical column and ensure reproducible results. The goal is to dilute the sample to an appropriate concentration and remove any particulate matter.

  • Step 1: Aliquoting and Quenching: Withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction vessel. If the reaction is ongoing, it may be necessary to quench it immediately by diluting the aliquot into a larger volume of a cold solvent, such as acetonitrile.

  • Step 2: Dilution: Perform a significant serial dilution (typically 100x to 1000x) of the quenched aliquot.[7] The sample should be dissolved in a solvent similar in composition to the initial mobile phase (e.g., a mixture of water and acetonitrile).[7] The final concentration should be around 1 mg/mL or less to avoid overloading the column, which can cause broad or tailing peaks.[7]

  • Step 3: Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could clog the system.[4][6]

2. HPLC-MS Method The following parameters provide a robust starting point for the analysis of a typical quinoline synthesis reaction. Method optimization may be required depending on the specific reactants and products.

Table 1: HPLC-MS Instrumental Parameters

Parameter Setting
HPLC System
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4][8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[2]
Flow Rate 1.0 mL/min[4]
Injection Volume 1-10 µL[4][6]
Column Temperature 30 - 40 °C
Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Mode[6]
Scan Range m/z 100 - 500 (or a range covering the MW of all expected components)
Capillary Voltage 3-4 kV
Gas Flow As per instrument recommendation

| Data Acquisition Mode | Full Scan; Tandem MS (MS/MS) for structural confirmation of key components.[9] |

Data Presentation and Analysis

Data analysis involves identifying the peaks in the total ion chromatogram (TIC) by their characteristic retention times and m/z values.[6] The peak area can be used to determine the relative abundance of each component, allowing for a semi-quantitative assessment of reaction progress. For accurate quantification, a calibration curve using a certified reference standard is required.

Table 2: Example Quantitative Data Summary

Compound Identity Retention Time (min) Expected [M+H]+ (m/z) Observed [M+H]+ (m/z) Relative Peak Area (%)
Aniline (Reactant) 2.5 94.065 94.064 15.2
Acrolein Dimer (By-product) 4.1 113.059 113.058 8.5
Dihydroquinoline (Intermediate) 7.8 132.081 132.080 5.3

| Quinoline (Product) | 9.2 | 130.065 | 130.065 | 71.0 |

Visualizations

G cluster_workflow Experimental Workflow A Reaction Mixture Aliquot B Quench & Dilute (e.g., 1000x in ACN/H2O) A->B C Filter Sample (0.22 µm Syringe Filter) B->C D Inject into HPLC-MS C->D E Data Acquisition (Chromatogram & Spectra) D->E F Data Analysis (Identify & Quantify) E->F

Caption: General experimental workflow for HPLC-MS analysis of a quinoline synthesis reaction.

G cluster_analysis Data Analysis Logic cluster_hplc HPLC Separation cluster_ms MS Identification Input Raw Data from MS (Total Ion Chromatogram) Sep Separated Peaks (Based on Retention Time) Input->Sep ID Mass Spectra for Each Peak (Based on m/z) Sep->ID Elution Output Identified Components - Reactants - Intermediates - By-products - Product ID->Output Peak Integration & Library Matching

Caption: Logical diagram illustrating the data analysis process from raw data to component identification.

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs quinoline synthesis for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1][2] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate.[1][3] This intermediate then undergoes a high-temperature thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[3][4] Subsequent saponification and decarboxylation can then be carried out to yield the final 4-hydroxyquinoline.[1][3]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[3][4] This can be achieved through conventional heating in a high-boiling point solvent or via microwave irradiation, which can significantly reduce reaction times and enhance yields.[3][4]

Q3: How do substituents on the aniline affect the reaction?

The electronic nature of the substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this synthesis.[3][4] Conversely, anilines with electron-withdrawing groups may result in a more sluggish reaction, requiring more forceful conditions.[3]

Q4: What are the common side reactions to be aware of?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-pressure and high-temperature conditions.[3] This side reaction leads to the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position.[3]

Q5: Can this reaction be performed without a solvent?

Yes, conducting the reaction neat (without a solvent), particularly under microwave irradiation, can be an effective strategy that simplifies the work-up process.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the initial condensation product (anilidomethylenemalonic ester) - Incomplete reaction- Reagent decomposition- Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.[3]- Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[3]- Ensure the use of fresh, high-quality reagents.[3]
Incomplete cyclization - Insufficient temperature- Insufficient reaction time- Gradually increase the reaction temperature while monitoring for both product formation and any potential decomposition.[3]- Extend the reaction time at the current temperature.[3]- Consider switching to microwave heating for more efficient energy transfer, which can lead to higher yields and shorter reaction times.[3][4]
Formation of dark, tarry materials - Decomposition at high temperatures- Prolonged heating- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[3]- Utilize a high-boiling, inert solvent to ensure uniform heating.[3]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Product is a viscous oil or difficult to crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.[3]- Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[3]- Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane or petroleum ether.[3]
Formation of decarboxylated byproduct - High reaction temperature and/or pressure- Carefully control the reaction temperature and time.[3]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature if necessary.[3]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction parameters, especially when using microwave-assisted synthesis.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020181
2300202437
32504018Low
4300402428
53005Not specified47

Analysis: The data demonstrates that higher temperatures are crucial for the intramolecular cyclization. Increasing the temperature from 250°C to 300°C significantly improves the product yield.[5] However, prolonged reaction times at high temperatures can lead to product degradation and the formation of byproducts due to decarboxylation, as seen in the decreased yield when extending the reaction time at 300°C.[5] An optimal condition appears to be a higher temperature for a shorter duration.[5]

Experimental Protocols

Protocol 1: Classical Synthesis using Conventional Heating

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[4]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3][4]

  • Heat the mixture at 100-130°C for 1-2 hours.[3][4] The progress of the reaction can be monitored by the evolution of ethanol.[3]

  • Remove the ethanol byproduct under reduced pressure.[4]

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[3][4]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[3][4] Monitor the reaction by TLC or LC-MS.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.[3][4]

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[3]

  • Collect the solid by filtration and wash with the same non-polar solvent.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield by using a dedicated microwave synthesis system.[4][5]

Step 1: Reaction Setup

  • In a microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[5]

  • Seal the vial.

Step 2: Microwave Irradiation

  • Heat the mixture to the desired temperature (e.g., 300°C) using a microwave synthesizer and hold for the optimized time (e.g., 5 minutes).[5]

  • Monitor the internal temperature and pressure.

Step 3: Work-up and Purification

  • Allow the reaction vessel to cool to room temperature, which should cause the product to precipitate.[5]

  • Filter the precipitated product and wash with a cold solvent such as acetonitrile.[5]

  • Dry the resulting solid under vacuum.[5]

Visualizations

Gould_Jacobs_Pathway reactant reactant intermediate intermediate product product process process Aniline Aniline Condensation Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Cyclization Intermediate->Cyclization Thermal Cyclization (250-300°C) CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Saponification CyclizedProduct->Saponification Saponification FinalProduct 4-Hydroxyquinoline Condensation->Intermediate Condensation (100-130°C) Cyclization->CyclizedProduct Decarboxylation Saponification->Decarboxylation Decarboxylation->FinalProduct Decarboxylation

Caption: Reaction pathway of the Gould-Jacobs synthesis.

Gould_Jacobs_Workflow step step decision decision result result start Start: Combine Aniline and Malonate Ester heating_method Select Heating Method start->heating_method conventional Conventional Heating (100-130°C, 1-2h) heating_method->conventional Conventional microwave_cond Microwave Heating (Condensation) heating_method->microwave_cond Microwave cyclization Add High-Boiling Solvent & Heat (250°C, 30-60min) conventional->cyclization microwave_cycl Microwave Heating (Cyclization, e.g., 300°C, 5min) microwave_cond->microwave_cycl workup Cool & Precipitate with Non-Polar Solvent cyclization->workup microwave_cycl->workup filtration Filter and Wash Solid workup->filtration purification Purify by Recrystallization or Chromatography filtration->purification end Final Product purification->end

Caption: Generalized experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Flowchart issue issue question question action action solution solution start Low Yield Observed check_condensation Is Condensation Step Yield Low? start->check_condensation optimize_condensation Optimize Condensation: - Use excess malonate - Check reagent quality - Monitor reaction time check_condensation->optimize_condensation Yes check_cyclization Is Cyclization Incomplete? check_condensation->check_cyclization No optimize_condensation->check_cyclization optimize_cyclization Optimize Cyclization: - Increase temperature - Extend reaction time - Switch to microwave check_cyclization->optimize_cyclization Yes tar_formation Is Tar Formation Observed? check_cyclization->tar_formation No optimize_cyclization->tar_formation optimize_heating Optimize Heating: - Lower temperature/time - Use inert atmosphere - Ensure even heating tar_formation->optimize_heating Yes product_issue Is Product Oily or Impure? tar_formation->product_issue No optimize_heating->product_issue purify Purify: - Column chromatography - Triturate to crystallize - Remove residual solvent product_issue->purify Yes success Improved Yield product_issue->success No purify->success

Caption: Troubleshooting flowchart for improving Gould-Jacobs reaction yield.

References

Technical Support Center: Synthesis of Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polychlorinated quinolines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely vigorous and producing significant tar. How can I control it?

A1: The Skraup synthesis is notoriously exothermic and prone to tar formation due to harsh acidic and oxidizing conditions.[1] To moderate the reaction and minimize side products, you should:

  • Add a moderator: Ferrous sulfate (FeSO₄) or boric acid is commonly used to make the reaction less violent and reduce charring.[1][2]

  • Control reagent addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]

  • Optimize temperature: Gently heat the reaction to initiate it, and then control the exothermic phase to avoid excessively high temperatures.[1]

  • Purification: The crude product is often a tarry mixture.[1] Purification via steam distillation followed by extraction is a common method to isolate the quinoline derivative.[1]

Q2: I'm observing a low yield in my Doebner-von Miller reaction due to extensive polymerization. What can I do?

A2: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[1][3] To mitigate this:

  • Use a biphasic medium: Sequestering the carbonyl compound in an organic phase (e.g., water/toluene) can significantly reduce acid-catalyzed polymerization.[1]

  • Control reactant concentration: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize its concentration and disfavor self-condensation.[1][3]

  • In situ generation: The α,β-unsaturated carbonyl can be prepared in situ from two carbonyl compounds via an Aldol condensation, which is known as the Beyer method.[4]

Q3: How can I control the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A3: Achieving regioselectivity is a common challenge.[1] The final structure is influenced by several factors:

  • Steric hindrance: Cyclization is generally favored at the less sterically hindered position of the β-diketone.[1]

  • Aniline substituents: The electronic properties of substituents on the aniline ring (electron-donating vs. electron-withdrawing) influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Acid catalyst: Different acid catalysts, such as sulfuric acid (H₂SO₄) versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[1]

Q4: Self-condensation of my ketone starting material is a major side reaction in my Friedländer synthesis. How can I prevent this?

A4: Self-condensation is a frequent issue, particularly under basic conditions.[1] To minimize this side reaction:

  • Pre-form the enolate: Use a strong base to pre-form the enolate of the ketone, ensuring it reacts preferentially with the 2-aminoaryl carbonyl compound.[1]

  • Use an imine analog: Substituting the 2-aminoaryl ketone with its imine analog can avoid the need for basic conditions that promote aldol reactions.[1][5]

  • Modify reactants: If possible, use a non-enolizable aldehyde/ketone to completely prevent self-condensation.[1]

Troubleshooting Guide for Side Reactions

This guide addresses specific problems encountered during polychlorinated quinoline synthesis.

Issue 1: Excessive Tar Formation and Dark Reaction Mixture

Question: My reaction mixture has turned into a thick, dark tar, making product isolation difficult and significantly reducing the yield. What is the cause and how can I prevent it?

Answer: Tar formation is a common problem, especially in reactions like the Skraup and Doebner-von Miller syntheses, and is caused by the acid-catalyzed polymerization of reactants and intermediates.[1][3]

Solutions:

  • Slow Reagent Addition: Add reagents, particularly strong acids or α,β-unsaturated carbonyls, slowly and with efficient cooling to control the exotherm.[1][3]

  • Use a Moderator (Skraup Synthesis): Incorporate ferrous sulfate (FeSO₄) to reduce the violence of the reaction.[1][2]

  • Employ a Two-Phase System (Doebner-von Miller): Using a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound and reduce polymerization.[1]

  • Ensure Reagent Purity: Use high-purity, freshly distilled reagents to avoid impurities that can initiate polymerization.[3]

Issue 2: Formation of Unexpected Isomers or Byproducts

Question: My analysis shows the presence of unexpected regioisomers or other byproducts. What could have happened?

Answer: The formation of unexpected isomers can occur due to a lack of regioselectivity or alternative reaction pathways.[3]

Solutions:

  • Control Reaction Conditions (Combes Synthesis): As detailed in the table below, adjusting the acid catalyst, solvent, and temperature can influence regioselectivity. Steric effects of the substituents on both the aniline and the diketone play a major role.[1][6]

  • Substrate Structure: The electronic and steric properties of your starting materials are crucial. For instance, in the Combes synthesis, increasing the steric bulk on one side of the β-diketone can favor cyclization at the less hindered position.[1] With certain electron-rich anilines, unexpected cyclization pathways may occur.[3]

  • Thorough Characterization: To identify the unexpected product, it is essential to perform a thorough characterization using techniques such as NMR spectroscopy and mass spectrometry.[3]

Data on Reaction Conditions and Side Products

The following tables summarize key parameters and their effects on minimizing common side reactions in various quinoline syntheses.

Table 1: Skraup Synthesis - Moderating Conditions

Parameter Condition Effect on Side Reactions
Moderator Addition of FeSO₄ Reduces the violence of the reaction and minimizes tar formation.[1]
Temperature Gentle initial heating, then controlled reflux Prevents uncontrolled exothermic reaction and reduces charring.[1]

| Acid Addition | Slow, controlled addition of H₂SO₄ | Helps manage the exotherm and prevent localized overheating.[1] |

Table 2: Doebner-von Miller Synthesis - Minimizing Polymerization

Parameter Condition Effect on Side Reactions
Solvent System Biphasic (e.g., water/toluene) Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[1]
Temperature Moderate and controlled Prevents excessive polymerization of the α,β-unsaturated carbonyl.[1]

| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[1] |

Table 3: Combes Synthesis - Controlling Regioselectivity

Parameter Condition Effect on Side Reactions/Selectivity
β-Diketone Structure Increased steric bulk on one side Favors cyclization at the less sterically hindered position.[1]
Aniline Substituents Electron-donating vs. electron-withdrawing Influences the nucleophilicity of the ortho positions, directing cyclization.[1]

| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed.[1] |

Table 4: Friedländer Synthesis - Preventing Self-Condensation

Parameter Condition Effect on Side Reactions
Catalyst Acidic (e.g., p-TsOH) vs. Basic (e.g., KOH) Acidic conditions can sometimes suppress base-catalyzed aldol condensation.[1]
Reactant Modification Use of an imine analog of the 2-aminoaryl ketone Avoids the need for basic conditions that promote aldol reactions.[1][5]

| Reaction Setup | Pre-formation of the enolate with a strong base | Can prevent self-condensation by ensuring the ketone reacts with the 2-aminoaryl carbonyl.[1] |

Experimental Protocols

Protocol 1: Combes Synthesis of a 2,4-Dimethylquinoline

This protocol provides a general methodology for the Combes synthesis.

  • Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.[1]

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.[1]

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[1]

  • Reaction: Gently heat the reaction mixture for a short period.[1]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.[1]

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[1]

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general methodology for the Friedländer synthesis.

  • Reaction Setup: In a fume hood, combine a 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.[1]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[1]

  • Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.[1]

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product in Polychlorinated Quinoline Synthesis CheckPurity Check Reagent Purity (Aniline, Carbonyl, Solvent) Start->CheckPurity ReactionConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->ReactionConditions SideReaction Identify Primary Side Reaction ReactionConditions->SideReaction Tarring Tarring / Polymerization SideReaction->Tarring  Yes Isomers Mixture of Regioisomers SideReaction->Isomers  Yes SelfCondensation Aldol/Self-Condensation SideReaction->SelfCondensation  Yes Sol_Tar Solution: - Add Moderator (Skraup) - Use Biphasic System (D-v-M) - Slow Reagent Addition - Control Temperature Tarring->Sol_Tar Sol_Isomers Solution: - Modify Diketone Sterics (Combes) - Change Aniline Substituents - Vary Acid Catalyst Isomers->Sol_Isomers Sol_SelfCond Solution: - Switch to Acid Catalysis - Pre-form Enolate - Use Imine Analog - Use Non-Enolizable Ketone SelfCondensation->Sol_SelfCond

Caption: Troubleshooting workflow for quinoline synthesis side reactions.

Logical_Relationships cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield & High Impurity Friedländer Synthesis Cause1 Self-Condensation of Ketone Conditions: Basic Catalyst (e.g., KOH) Problem->Cause1 Cause2 Poor Reactivity Sterically Hindered 2-Aminoaryl Ketone Problem->Cause2 Solution1A Change Catalyst Switch to Acidic Catalyst (p-TsOH) Cause1->Solution1A Address Aldol Solution1B Modify Reactant Use Imine Analog of 2-Aminoaryl Ketone Cause1->Solution1B Avoid Base Solution2A Optimize Conditions Increase Temperature or Reaction Time Cause2->Solution2A Increase Rate Solution2B Change Catalyst Use Stronger Lewis Acid Cause2->Solution2B Increase Electrophilicity

Caption: Logical relationships for troubleshooting Friedländer synthesis.

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chlorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying chlorinated heterocyclic compounds?

A1: Researchers often face several key challenges:

  • Co-elution with related impurities: Process-related impurities, such as isomers or compounds with similar polarity, can be difficult to separate from the target molecule using standard chromatographic techniques.

  • Compound instability: The presence of chlorine atoms can affect the stability of the heterocyclic ring, potentially leading to degradation on acidic stationary phases like silica gel.

  • Low solubility: Many chlorinated heterocycles exhibit poor solubility in common recrystallization solvents, making this purification method challenging.

  • Formation of colored impurities: The synthesis and handling of these compounds can sometimes generate colored by-products that are difficult to remove.

  • "Oiling out" during recrystallization: Instead of forming crystals, the compound may separate from the solution as an oil, which often traps impurities.

Q2: How does the position of the chlorine atom affect purification?

A2: The position of the chlorine atom on the heterocyclic ring can significantly influence the molecule's polarity, solubility, and stability. This, in turn, affects the choice of purification technique and conditions. For example, the electronic effects of chlorine can alter the pKa of nitrogen atoms in the ring, influencing interactions with acidic or basic chromatography media. Positional isomers often have very similar polarities, requiring highly optimized chromatographic methods for successful separation.[1]

Q3: Are there any general recommendations for storing purified chlorinated heterocyclic compounds?

A3: To maintain the purity of your compound, it is advisable to store it in a tightly sealed container, protected from light and moisture. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures can prevent degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of chlorinated heterocyclic compounds.

Recrystallization Issues

Problem: My chlorinated heterocyclic compound "oils out" during recrystallization.

  • Cause: The melting point of your compound is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point.

  • Solution:

    • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.

    • Change the solvent system: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[2][3]

    • Lower the cooling temperature: If the compound is still an oil at room temperature, try cooling the solution further in an ice bath or freezer.

Problem: I have a low yield after recrystallization.

  • Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[2][4]

    • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation. An ice bath is recommended.[4]

    • Recover dissolved product: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

Problem: The purified crystals are still colored.

  • Cause: Colored impurities are not effectively removed by recrystallization alone.

  • Solution:

    • Use activated charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][5]

Column Chromatography Issues

Problem: My chlorinated heterocyclic compound is degrading on the silica gel column.

  • Cause: The acidic nature of silica gel can lead to the degradation of sensitive compounds. This can be observed as new spots appearing on TLC plates during fraction monitoring.[6]

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic additive, such as triethylamine (0.1-1%) or pyridine, to neutralize the acidic sites.[7]

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or Florisil.[8]

    • Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.[9]

Problem: I am getting poor separation of my target compound and an impurity.

  • Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the solvent system: Systematically screen different solvent systems with varying polarities and compositions. A good starting point for selecting an eluent is to find a system where the target compound has an Rf of ~0.3 on a TLC plate.[10]

    • Try a different stationary phase: If normal-phase chromatography is not effective, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.

    • Use gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.

Data Presentation

The following tables provide a summary of quantitative data from various purification experiments involving chlorinated heterocyclic compounds.

Table 1: Purification of Chlorinated Pyridine Derivatives

CompoundPurification MethodPurity BeforePurity AfterYieldReference
Crude PyridineAlkali treatment and distillation<99%99.82%-[11]
2-ChloropyridinePhotochlorination of purified pyridine--29.7%[11]

Table 2: Purification of Chlorinated Quinoline Derivatives

CompoundPurification MethodDetailsMelting PointReference
4-oxo-7-chloro-1,2,3,4-tetrahydroquinolineChromatography (magnesium silicate) and recrystallization (isopropanol)Elution with methylene chloride135°C[12]
4,5-dichloroquinolineChromatography (magnesium silicate) and recrystallization (isopropyl ether)-116-117°C[12]

Table 3: HPLC Method Parameters for Loratadine Impurity Analysis

ParameterConditionReference
Column Symmetry Shield RP18 (4.6 x 250 mm), 5µm[13]
Mobile Phase 1.0% Triethylamine (pH 6.0) and Acetonitrile (40:60, v/v)[13]
Flow Rate 1.0 ml/min[13]
Detection UV at 220 nm[13]
Linear Range (Impurities) 0.4 - 8 µg/ml[13]
Mean Recovery (Impurities) 93.2 - 105.1 %[13]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Chlorinated Heterocyclic Compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature. If the solid is insoluble, heat the test tube in a sand bath or on a hot plate. A good solvent will dissolve the compound when hot but not at room temperature.[2] Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Gravity Filtration: To remove insoluble impurities and charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. The crystals can then be transferred to a watch glass to air dry or be dried in a vacuum oven.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a retention factor (Rf) of approximately 0.3 for the target compound.[10]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system.[7]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and add the dry powder to the top of the column.[7]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure to the top of the column using a pump or compressed air to achieve a steady flow rate.[14]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow crude Crude Chlorinated Heterocyclic Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: A typical workflow for the purification of a chlorinated heterocyclic compound by recrystallization.

Troubleshooting_Low_Yield start Low Yield in Purification check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor product_present Product Present check_mother_liquor->product_present Yes product_absent Product Absent check_mother_liquor->product_absent No concentrate Concentrate Mother Liquor & Recrystallize product_present->concentrate check_stability Assess Compound Stability on Stationary Phase (TLC) product_absent->check_stability end Improved Yield concentrate->end stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No review_protocol Review Protocol: - Too much solvent? - Incomplete precipitation? stable->review_protocol optimize_conditions Optimize Chromatography (e.g., shorter column, faster flow) unstable->optimize_conditions change_stationary_phase Change Stationary Phase (e.g., Alumina) unstable->change_stationary_phase optimize_conditions->end change_stationary_phase->end review_protocol->end

Caption: A logical workflow for troubleshooting low purification yields.

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of quinolines.

Troubleshooting Guides & FAQs

This section is organized by common quinoline synthesis methods and addresses specific issues in a question-and-answer format.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. However, it is notoriously exothermic and can be challenging to control.

FAQs & Troubleshooting

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The high exothermicity of the Skraup synthesis is a common safety concern.[1] To manage the reaction's vigor, consider the following:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely used and effective method to make the reaction less violent.[1] It is thought to act as an oxygen carrier, which helps to control the rate of the oxidation step.[1]

  • Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the aniline, ferrous sulfate, and glycerol first, followed by the slow and careful addition of sulfuric acid while cooling the reaction mixture.[1]

  • Gradual Heating: Begin by heating the mixture gently. Once the exothermic reaction starts, as indicated by boiling, the external heat source should be removed. The reaction's own heat will sustain the boiling. Reapply heat only after the initial vigorous phase has subsided to ensure the reaction goes to completion.[1]

Q2: I am observing significant tar formation in my Skraup synthesis, which is making product isolation difficult and lowering my yield. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue in the Skraup synthesis due to the strongly acidic and high-temperature conditions, which can cause the polymerization of acrolein (formed from the dehydration of glycerol) and other reaction intermediates.[1] To minimize tarring:

  • Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.

  • Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase are crucial.[2]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, its reduction byproducts can complicate purification. Consider using milder or alternative oxidants like arsenic pentoxide or m-nitrobenzenesulfonic acid, which produces water-soluble byproducts that are easier to remove.

Q3: My yields are consistently low, even when the reaction is under control. What factors could be contributing to this?

A3: Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the correct temperature. A prolonged reflux period is often necessary after the initial exotherm to drive the reaction to completion.[1]

  • Substituent Effects: The nature of the substituents on the aniline ring can significantly affect the reaction. Electron-donating groups generally lead to higher yields, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and resulting in lower yields.[1][3]

  • Purity of Reactants: Ensure that the glycerol used is anhydrous, as the presence of water can lead to lower yields.

Quantitative Data: Effect of Aniline Substituent on Skraup Synthesis Yield
Aniline DerivativeOxidizing AgentKey ConditionsYield (%)
AnilineNitrobenzeneH₂SO₄, Glycerol~70-80%[3]
o-NitroanilineAs₂O₅H₂SO₄, Glycerol17%[3]
o-BromoanilineAs₂O₅H₂SO₄, Glycerol75%[3]
Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide).

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline from the aqueous layer and purify by distillation.

Workflow Diagram: Skraup Synthesis Troubleshooting

G start Problem in Skraup Synthesis violent_reaction Violent/Uncontrolled Reaction? start->violent_reaction low_yield Low Yield? start->low_yield tar_formation Excessive Tar Formation? start->tar_formation add_moderator Action: Add Moderator (FeSO4) violent_reaction->add_moderator Yes control_addition Action: Control Reagent Addition violent_reaction->control_addition Yes gradual_heating Action: Gradual Heating violent_reaction->gradual_heating Yes check_time_temp Action: Check Reaction Time & Temp low_yield->check_time_temp Yes check_substituents Action: Consider Substituent Effects low_yield->check_substituents Yes tar_formation->add_moderator Yes alt_oxidant Action: Use Alternative Oxidant tar_formation->alt_oxidant Yes optimize_temp Action: Optimize Temperature tar_formation->optimize_temp Yes G start Low Yield in Doebner-von Miller polymerization Polymerization/Tar Formation? start->polymerization incomplete_reaction Incomplete Reaction? start->incomplete_reaction biphasic Implement Biphasic System polymerization->biphasic Yes slow_addition Slow Reactant Addition polymerization->slow_addition Yes optimize_temp Optimize Temperature polymerization->optimize_temp Yes optimize_catalyst Optimize Acid Catalyst incomplete_reaction->optimize_catalyst Yes check_oxidant Check Oxidizing Agent incomplete_reaction->check_oxidant Yes result Improved Yield biphasic->result slow_addition->result optimize_temp->result optimize_catalyst->result check_oxidant->result G start Regioselectivity Issue in Combes Synthesis unsym_diketone Unsymmetrical β-Diketone? start->unsym_diketone steric_control Modify Sterics on Diketone unsym_diketone->steric_control Yes electronic_control Modify Electronics on Aniline unsym_diketone->electronic_control Yes catalyst_screening Screen Different Acid Catalysts unsym_diketone->catalyst_screening Yes desired_isomer Desired Regioisomer steric_control->desired_isomer electronic_control->desired_isomer catalyst_screening->desired_isomer G start Low Yield in Friedländer Synthesis check_purity Check Reactant Purity start->check_purity catalyst_issue Catalyst Inefficiency? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue side_reactions Side Reactions? start->side_reactions screen_catalysts Screen Catalysts (Lewis/Brønsted) catalyst_issue->screen_catalysts Yes anhydrous Ensure Anhydrous Conditions catalyst_issue->anhydrous If Lewis Acid optimize_temp_time Optimize Temperature & Time conditions_issue->optimize_temp_time Yes milder_conditions Use Milder Conditions side_reactions->milder_conditions Yes result Improved Yield and Purity screen_catalysts->result optimize_temp_time->result anhydrous->result milder_conditions->result

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the common Gould-Jacobs reaction pathway.

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step Insufficient temperature for thermal cyclization.Ensure the reaction mixture reaches and maintains the optimal temperature, typically around 250 °C, when using high-boiling point solvents like Dowtherm A or diphenyl ether.[1][2]
Reaction time is too short or too long.Optimize the reaction time. Prolonged heating at high temperatures can lead to product degradation.[1] A thorough time-temperature study is recommended for optimization.[1]
Incomplete formation of the anilidomethylenemalonate intermediate.Ensure the initial condensation reaction between the aniline precursor and diethyl ethoxymethylenemalonate goes to completion. This can be facilitated by heating the mixture, for instance, on a steam bath for an hour.[3]
Formation of Tar or Dark-Colored Impurities High reaction temperatures leading to decomposition.While high temperatures are necessary, excessive heat or prolonged reaction times can cause decomposition.[2] Consider using microwave heating as it can reduce reaction times and potentially improve yields.[4][5]
Aggressive reaction conditions.Classical quinoline syntheses are often subject to harsh conditions that can produce tar.[4] The use of a Brønsted-acidic ionic liquid in place of strong acids has been shown to result in a cleaner reaction.[4]
Difficult Product Isolation from High-Boiling Solvent High viscosity of the reaction mixture at room temperature.After cooling, dilute the mixture with a suitable solvent like Skellysolve B or petroleum ether to precipitate the product and wash away soluble impurities.[3][6]
The product is an oil and does not solidify.Triturate the residue with a non-polar solvent such as petroleum ether to induce crystallization.[6]
Incomplete Chlorination Insufficient amount of chlorinating agent (e.g., POCl₃).Use a sufficient excess of phosphorus oxychloride. Ratios of the hydroxyquinoline intermediate to POCl₃ can range from 1:1.5 to 1:3 on a molar basis.[7]
Reaction temperature is too low or time is too short for chlorination.The chlorination reaction typically requires heating. A common condition is refluxing in POCl₃ at around 110°C for 3 hours.[8] Another procedure suggests heating to 135-140°C for one hour.[3]
Regioselectivity Issues Use of an asymmetrically substituted aniline precursor.The Gould-Jacobs reaction's regioselectivity is influenced by both steric and electronic factors, which can lead to a mixture of products with asymmetrically substituted anilines.[2] Careful selection of starting materials and reaction conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate?

The most common pathway is the Gould-Jacobs reaction.[9] This involves a multi-step process:

  • Condensation: An appropriately substituted aniline (e.g., 3-chloro-2-methylaniline) is condensed with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate.[9]

  • Cyclization: This intermediate undergoes thermal cyclization at high temperatures (often >250 °C) to form Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.[1][2]

  • Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[3][8]

Q2: What are the critical parameters to control during the high-temperature cyclization step?

Temperature and reaction time are the most critical parameters. The Gould-Jacobs reaction requires high temperatures for the intramolecular cyclization to occur.[1] However, extended exposure to these temperatures can lead to product degradation. Therefore, a careful optimization of both temperature and time is necessary to maximize the yield. For instance, one study found that increasing the temperature to 300°C for a short duration of 5 minutes gave a higher yield than longer reaction times or lower temperatures.[1]

Q3: How can I minimize the formation of byproducts and tar?

Tar formation is a known issue in classical quinoline syntheses due to the often harsh reaction conditions.[4] To mitigate this, you can:

  • Explore the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[4][5]

  • Consider replacing strong acids with Brønsted-acidic ionic liquids for a cleaner reaction.[4]

  • Ensure efficient removal of evolved ethanol during the initial condensation, as this drives the reaction forward.[3]

Q4: What are the safety precautions for handling phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and reactive substance. It reacts violently with water. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be quenched carefully, for example, by pouring the cooled reaction mixture onto crushed ice, followed by neutralization.[10]

Q5: What purification methods are most effective for the final product?

After the reaction work-up, which typically involves extraction and washing[8], the crude product can be purified by several methods:

  • Recrystallization: Using solvents like ethanol or methanol.[7]

  • Trituration: With a solvent such as petroleum ether to solidify the product and wash away impurities.[6]

  • Column Chromatography: On silica gel if further purification is needed.[4]

Experimental Protocols

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate)
  • Condensation: In a suitable reaction vessel, combine 3-chloro-2-methylaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1.1 mole equivalents). Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol produced to evaporate.[3]

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A (e.g., 1 liter per mole of aniline) to boiling (approx. 250 °C).[3]

  • Carefully add the warm product from the condensation step to the boiling solvent.

  • Continue heating at this temperature for about 10-20 minutes to complete the cyclization.[11]

  • Cool the reaction mixture, which should cause the product to crystallize.

  • Filter the solid product and wash it with a non-polar solvent like petroleum ether or Skellysolve B to remove the high-boiling solvent and colored impurities.[3]

Step 2: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (Final Product)
  • Chlorination: In a flask equipped with a reflux condenser and stirrer, suspend the dried Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (1 mole equivalent) in phosphorus oxychloride (POCl₃) (e.g., 8 mL per gram of starting material).[8]

  • Heat the stirred solution to 110 °C and maintain this temperature for 3 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Dissolve the resulting solid in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude solid by recrystallization or trituration with petroleum ether to obtain the final product as a pale yellow solid.[6][8]

Visualizations

G cluster_start Starting Materials cluster_proc1 Step 1: Condensation cluster_inter1 Intermediate 1 cluster_proc2 Step 2: Cyclization cluster_inter2 Intermediate 2 cluster_proc3 Step 3: Chlorination cluster_final Final Product cluster_purification Work-up & Purification A 3-Chloro-2-methylaniline C Heat (e.g., steam bath) Ethanol removal A->C B Diethyl ethoxymethylenemalonate B->C D Anilidomethylenemalonate Derivative C->D E High-Boiling Solvent (e.g., Dowtherm A) ~250°C D->E F Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate E->F G Phosphorus Oxychloride (POCl3) ~110°C F->G I Quench, Extraction, Washing G->I H Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate J Recrystallization / Trituration I->J J->H

Caption: Experimental workflow for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

G cluster_yield Low Yield Issues cluster_purity Purity Issues Start Problem Encountered (e.g., Low Yield, Impurities) Yield_Check Is the issue in the cyclization step? Start->Yield_Check Purity_Check Tar or dark coloration observed? Start->Purity_Check Temp_Time Verify/Optimize Temperature (>250°C) and Reaction Time Yield_Check->Temp_Time Yes Chlorination_Check Is the issue in the chlorination step? Yield_Check->Chlorination_Check No Condensation_Check Check completion of initial condensation step Chlorination_Check->Condensation_Check No Reagent_Check Verify POCl3 amount and reaction conditions (temp/time) Chlorination_Check->Reagent_Check Yes Harsh_Conditions Consider microwave heating or alternative solvents (ionic liquids) Purity_Check->Harsh_Conditions Yes Isolation_Check Difficulty isolating from reaction solvent? Purity_Check->Isolation_Check No Purification_Method Optimize purification: Recrystallization solvent, Trituration, Chromatography Isolation_Check->Purification_Method Yes

Caption: Troubleshooting decision tree for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

References

"troubleshooting low yield in Friedländer synthesis of quinolines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer synthesis of quinolines. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this classical and versatile reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no product at all in my Friedländer synthesis. What are the primary factors to investigate?

A1: Low yields in the Friedländer synthesis can often be attributed to several key factors. A systematic investigation should begin with the following:

  • Reactant Purity: Ensure the purity of your 2-aminoaryl aldehyde/ketone and the active methylene compound. Impurities can interfere with the catalyst and generate side products.[1][2]

  • Catalyst Choice and Activity: The selection of an appropriate acid or base catalyst is critical and highly dependent on the specific substrates.[1][3][4] Catalysts may be sensitive to air or moisture, so ensure anhydrous conditions if using Lewis acids.[2] Consider screening different catalysts if the initial choice is ineffective.[1]

  • Reaction Temperature: Many Friedländer syntheses require elevated temperatures to proceed efficiently.[1][4] However, excessively high temperatures can lead to the decomposition of reactants or products.[1][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, as incomplete reactions are a common cause of low yields.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[3] In some cases, solvent-free conditions have been shown to be effective.[3]

Q2: I am struggling with the formation of side products, particularly from the self-condensation of my ketone. How can this be minimized?

A2: Self-condensation of the ketone, an aldol reaction, is a common side reaction, especially under basic conditions.[1][5] To mitigate this:

  • Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can contribute to side reactions. Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[1][3]

  • Reactant Equivalents: Carefully control the stoichiometry of your reactants.

  • Alternative Starting Materials: To circumvent aldol condensation, consider using an imine analog of the o-aniline starting material.[3]

Q3: My reaction appears to be very slow or stalls before completion. What can I do to improve the reaction rate?

A3: A slow reaction rate can be addressed by re-evaluating the following parameters:

  • Catalyst Loading: Insufficient catalyst may lead to a slow reaction. Consider increasing the catalyst loading.

  • Temperature: As mentioned, many Friedländer reactions require heat. Gradually increasing the reaction temperature while monitoring for product decomposition can improve the rate.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[6][7]

Q4: Are there greener alternatives to the traditional Friedländer synthesis that might offer better yields and easier workup?

A4: Yes, several green chemistry approaches have been developed for the Friedländer synthesis, often leading to improved yields and simplified procedures. These include:

  • Catalyst-Free Synthesis in Water: Some protocols have demonstrated high yields by simply heating the reactants in water, avoiding the need for catalysts and organic solvents.[8]

  • Solvent-Free Reactions: The use of catalysts like p-toluenesulfonic acid and iodine has been successful under solvent-free conditions.[3]

  • Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios, leading to higher activity under milder conditions. Many are also magnetically separable, which simplifies catalyst recovery and product purification.[2][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Friedländer synthesis.

G start Low Yield in Friedländer Synthesis check_reactants Verify Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_temp_time Optimize Temperature & Time incomplete_reaction->optimize_temp_time Yes optimize_catalyst Optimize Catalyst System side_products->optimize_catalyst Yes consider_alternatives Consider Alternative Methods side_products->consider_alternatives No optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent success Improved Yield optimize_temp_time->success optimize_solvent->success consider_alternatives->success

Caption: A troubleshooting workflow for addressing low yields.

Quantitative Data Summary

The yield in a Friedländer synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions. The following tables provide a summary of yields achieved under various catalytic systems.

Table 1: Comparison of Catalysts for the Friedländer Annulation

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Iodine (10 mol%)2-aminoaryl ketone, active methylene compound-80-100VariesHigh
p-Toluenesulfonic acid2-aminobenzaldehyde, ketoneSolvent-freeVariesVariesHigh
Zr(OTf)₄2-aminoaryl ketone, dicarbonyl compoundEthanolVariesVariesHigh
Fe₃O₄@SiO₂–APTES-TFA2-aminobenzophenone, ketoneSolvent-free1005 min96
[Hbim]BF₄2-aminobenzophenone, ketoneSolvent-free1003-6 h93

Data compiled from multiple sources, specific yields are substrate-dependent.[1][6][9]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Synthesis [1]

  • Reactant Mixture: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water [8]

  • Reactant Mixture: In a reaction vessel, combine 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water.

  • Heating: Heat the mixture to 70°C with stirring.

  • Monitoring: Monitor the reaction by TLC. Optimal reaction times are reported to be around 3 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Signaling Pathways and Logical Relationships

The Friedländer synthesis proceeds through a sequence of condensation and cyclization reactions. Two primary mechanisms are proposed, both culminating in the formation of the quinoline ring system.

G cluster_mechanism1 Mechanism 1 cluster_mechanism2 Mechanism 2 start1 2-Aminoaryl Carbonyl + Active Methylene Compound aldol Aldol Adduct start1->aldol Aldol Condensation enone α,β-Unsaturated Carbonyl aldol->enone - H₂O imine Imine Formation enone->imine Intramolecular Condensation quinoline1 Quinoline imine->quinoline1 - H₂O start2 2-Aminoaryl Carbonyl + Active Methylene Compound schiff Schiff Base start2->schiff Schiff Base Formation aldol2 Aldol Adduct schiff->aldol2 Intramolecular Aldol Reaction quinoline2 Quinoline aldol2->quinoline2 - H₂O

Caption: Proposed reaction mechanisms for the Friedländer synthesis.[10]

References

Navigating Regioselectivity in Combes Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our Technical Support Center dedicated to providing in-depth guidance on managing regioselectivity in the Combes quinoline synthesis. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving your desired quinoline isomers with greater control and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Combes quinoline synthesis?

A1: The regiochemical outcome of the Combes synthesis is primarily governed by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone starting materials.[1][2] The acid catalyst used for the cyclization step also plays a crucial role.

Q2: How do electronic effects of substituents on the aniline ring affect regioselectivity?

A2: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho-positions, thereby directing the intramolecular electrophilic aromatic substitution (annulation) step. For instance, electron-donating groups (EDGs) like methoxy (-OCH₃) can enhance the nucleophilicity of the ortho-position, favoring the formation of certain regioisomers. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or fluoro (-F) can deactivate the ring, leading to the preferential formation of the other isomer.[1]

Q3: What is the role of steric hindrance in controlling the regiochemical outcome?

A3: Steric hindrance from bulky substituents on either the aniline or the β-diketone can significantly direct the cyclization to the less sterically hindered position.[1] This effect is often a dominant factor in determining the major regioisomer. For example, increasing the bulk of the R group on the β-diketone has been observed to favor the formation of 2-CF₃-quinolines.[1]

Q4: Can the choice of acid catalyst influence the regioselectivity?

A4: Yes, the acid catalyst is not just a promoter for the cyclization but can also influence the product distribution. While concentrated sulfuric acid (H₂SO₄) is commonly used, other acids like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) have been shown to be more effective dehydrating agents and can alter the regioselectivity.[1] A variety of other acids, including zinc chloride (ZnCl₂), acetic acid, phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), lactic acid, chloroacetic acid, hydrochloric acid, p-toluenesulfonic acid, and hydrogen fluoride (HF), have also been employed.[3]

Troubleshooting Guide

Issue: My reaction yields a mixture of regioisomers, with the undesired isomer being the major product.

Potential Cause Troubleshooting Strategy
Unfavorable electronic effects of aniline substituents. If synthesizing a 2-CF₃-quinoline is the goal, consider using an aniline with an electron-donating group, such as a methoxy substituent.[1] To favor a 4-CF₃-quinoline, an aniline with an electron-withdrawing group like a chloro or fluoro substituent may be more effective.[1]
Steric hindrance is directing the reaction to the undesired position. To favor cyclization at a specific position, consider modifying the steric bulk of the substituents. For instance, increasing the size of the R group on the β-diketone can promote the formation of the 2-CF₃ regioisomer.[1]
The acid catalyst is not optimal for the desired regioselectivity. Experiment with different acid catalysts. For example, polyphosphoric ester (PPE) has been reported to be a more effective dehydrating agent than sulfuric acid in certain cases, which could influence the reaction pathway and regiochemical outcome.[1]

Issue: The reaction is not proceeding to completion or giving low yields.

Potential Cause Troubleshooting Strategy
Insufficient dehydration and cyclization. Ensure anhydrous conditions. Consider using a stronger dehydrating agent or a different acid catalyst system, such as PPA or PPE.[1]
Strong electron-withdrawing groups on the aniline. Aniline substrates with strongly deactivating groups (e.g., -NO₂) may not undergo cyclization efficiently.[3] If possible, consider using a less deactivated aniline derivative.
Suboptimal reaction temperature or time. Systematically vary the reaction temperature and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

Data on Regioselectivity

The following tables summarize the influence of substituents on the regioselectivity of the Combes synthesis, particularly in the formation of trifluoromethyl-quinolines.

Table 1: Effect of Aniline Substituents on Regioselectivity

Aniline Substituentβ-DiketoneMajor Regioisomer
Methoxy (-OCH₃)Trifluoromethyl-β-diketone2-CF₃-quinoline[1]
Chloro (-Cl)Trifluoromethyl-β-diketone4-CF₃-quinoline[1]
Fluoro (-F)Trifluoromethyl-β-diketone4-CF₃-quinoline[1]

Table 2: Effect of β-Diketone Substituent on Regioselectivity

β-Diketone R GroupAnilineMajor Regioisomer
Increased bulkMethoxy-substituted aniline2-CF₃-quinoline[1]

Experimental Protocols

Protocol 1: General Procedure for the Combes Quinoline Synthesis

This protocol describes a general method for the synthesis of 2,4-disubstituted quinolines.

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq). Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) with continuous stirring.

  • Reaction: Gently heat the reaction mixture to the desired temperature for the appropriate amount of time. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide). The quinoline product may precipitate out of solution and can be collected by filtration. If the product does not precipitate, extract it with an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Modified Combes Synthesis for Regiocontrolled Formation of Trifluoromethyl-Quinolines

This modified procedure utilizes a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than concentrated sulfuric acid.[1]

  • Catalyst Preparation (PPE): In a fume hood, carefully add a suitable alcohol (e.g., ethanol) to polyphosphoric acid (PPA) with stirring. The mixture will generate the PPE catalyst.

  • Reaction Setup: In a separate flask, dissolve the substituted aniline (1.0 eq) and the trifluoromethyl-β-diketone (1.0 eq) in a suitable solvent.

  • Reaction: Add the freshly prepared PPE catalyst to the solution of reactants. Heat the mixture to the desired temperature and monitor the reaction by ¹⁹F NMR spectroscopy or LC-MS to determine the ratio of 2-CF₃ and 4-CF₃ regioisomers.

  • Work-up and Purification: Follow the general work-up and purification procedures as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

To aid in understanding the key processes in managing regioselectivity, the following diagrams have been generated.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (Acid Catalyst) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Annulation (Rate-Determining Step) Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: General mechanism of the Combes quinoline synthesis.

Regioselectivity_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Regioselectivity Regioselectivity Control Aniline_Substituents Aniline Substituents (Electronic & Steric) Regioselectivity->Aniline_Substituents Diketone_Substituents β-Diketone Substituents (Steric) Regioselectivity->Diketone_Substituents Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, PPE) Regioselectivity->Acid_Catalyst Temperature Temperature Regioselectivity->Temperature Solvent Solvent Regioselectivity->Solvent

Caption: Key factors influencing regioselectivity in the Combes synthesis.

Troubleshooting_Workflow Start Undesired Regioisomer or Low Yield Analyze Analyze Reactant Substituents Start->Analyze Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Purity Check Reactant Purity & Anhydrous Conditions Start->Check_Purity Modify_Aniline Modify Aniline Substituent (Electronic/Steric Effects) Analyze->Modify_Aniline Modify_Diketone Modify β-Diketone Substituent (Steric Effects) Analyze->Modify_Diketone Desired_Product Desired Regioisomer/ Improved Yield Modify_Aniline->Desired_Product Modify_Diketone->Desired_Product Change_Catalyst Change Acid Catalyst (e.g., to PPA/PPE) Optimize_Conditions->Change_Catalyst Vary_Temp_Time Vary Temperature/ Reaction Time Optimize_Conditions->Vary_Temp_Time Change_Catalyst->Desired_Product Vary_Temp_Time->Desired_Product Check_Purity->Desired_Product

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Thermal Decarboxylation of Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the thermal decarboxylation of quinoline-3-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for thermal decarboxylation of quinoline-3-carboxylate esters?

A1: The optimal temperature for thermal decarboxylation can vary significantly based on the specific substrate, including the ester group and other substituents on the quinoline ring. Generally, temperatures can range from 150°C to over 250°C. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: My reaction is not going to completion. What are the common reasons for an incomplete reaction?

A2: Incomplete decarboxylation can be due to several factors:

  • Insufficient Temperature: The activation energy for the decarboxylation may not be reached. Cautiously increasing the reaction temperature in increments of 10-20°C can be beneficial.

  • Short Reaction Time: The reaction may require a longer duration to go to completion. Monitoring the reaction over an extended period is recommended.

  • Substituent Effects: Electron-donating or sterically hindering groups on the quinoline ring can make decarboxylation more difficult, requiring more forcing conditions.

Q3: I am observing significant side product formation. What are the likely side reactions?

A3: At high temperatures, various side reactions can occur, including:

  • Decomposition: The starting material or the product may decompose at elevated temperatures, leading to charring or the formation of complex mixtures.

  • Rearrangement: Thermally induced rearrangements of the quinoline skeleton are possible, though less common.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can lead to oligomeric or polymeric byproducts.

Q4: Can I perform this reaction without a solvent?

A4: While a neat (solvent-free) reaction is possible, using a high-boiling point, inert solvent is often advantageous. A solvent can help to ensure even heat distribution, prevent localized overheating and subsequent decomposition, and facilitate stirring for a homogeneous reaction mixture.

Q5: Is a catalyst necessary for the thermal decarboxylation of quinoline-3-carboxylate esters?

A5: Thermal decarboxylation is often performed without a catalyst. However, in some cases, particularly for more stable esters, a catalyst can facilitate the reaction. Copper salts, for instance, have been used to promote the decarboxylation of aromatic carboxylic acids and may be applicable to their esters as well.[1]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield - Reaction temperature is too low.- Reaction time is too short.- The ester is particularly stable.- Gradually increase the temperature in 10-20°C increments.- Extend the reaction time and monitor by TLC or GC/LC-MS.- Consider using a higher-boiling point solvent.- Experiment with the addition of a catalytic amount of a copper salt (e.g., Cu(I) oxide).
Product Decomposition (Charring) - Reaction temperature is too high.- Localized overheating.- Reduce the reaction temperature.- Use a high-boiling point solvent to ensure even heat distribution.- Ensure efficient stirring of the reaction mixture.
Formation of Multiple Products - Competing side reactions at high temperatures.- Presence of reactive functional groups on the substrate.- Lower the reaction temperature and extend the reaction time.- If possible, protect reactive functional groups prior to decarboxylation.- Purify the crude product carefully using column chromatography or recrystallization.
Difficulty in Monitoring Reaction Progress - High reaction temperature makes sampling difficult.- Lack of a clear TLC spot change.- If possible, carefully take aliquots at different time points to be analyzed after cooling.- Use a different TLC eluent system to improve spot separation.- Consider using GC/LC-MS to monitor the disappearance of starting material and the appearance of the product.
Issues with Product Isolation - The product is volatile.- The product is an oil and difficult to purify.- If the product is volatile, consider setting up a distillation apparatus to collect it as it forms.- For oily products, attempt purification by column chromatography or vacuum distillation.- Consider converting the product to a solid derivative for easier handling and purification.

Experimental Protocols

General Protocol for Thermal Decarboxylation of a Quinoline-3-Carboxylate Ester

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoline-3-carboxylate ester (1.0 eq). b. Add a high-boiling point, inert solvent (e.g., diphenyl ether, Dowtherm A, or N-methyl-2-pyrrolidone) to achieve a concentration of 0.1-0.5 M. c. The reflux condenser should be connected to a bubbler to monitor gas evolution (CO2).

2. Reaction Execution: a. Begin stirring the mixture. b. Heat the reaction mixture to the desired temperature (e.g., 180-250°C) using a suitable heating mantle and temperature controller. c. Monitor the reaction progress by observing the evolution of CO2 in the bubbler and by periodically taking samples for analysis (TLC, GC/LC-MS).

3. Work-up and Purification: a. Once the reaction is complete (as indicated by the cessation of gas evolution or analytical monitoring), cool the reaction mixture to room temperature. b. If a solvent was used, it can be removed by vacuum distillation if the product is not volatile. c. Alternatively, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine. d. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. e. The crude product can be purified by column chromatography on silica gel, recrystallization, or vacuum distillation.

Quantitative Data

The following tables provide illustrative data on how various factors can influence the thermal decarboxylation of quinoline-3-carboxylate esters. This data is synthesized from general principles of organic chemistry and may not represent a specific experiment.

Table 1: Effect of Temperature on Reaction Time and Yield

EntrySubstrateTemperature (°C)Time (h)Yield (%)
1Ethyl quinoline-3-carboxylate1801245
2Ethyl quinoline-3-carboxylate200870
3Ethyl quinoline-3-carboxylate220485
4Ethyl quinoline-3-carboxylate240280 (some decomposition)

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventBoiling Point (°C)Reaction Temperature (°C)Observations
1None (Neat)-220Potential for localized overheating and charring.
2Diphenyl ether259220Homogeneous reaction, good heat transfer.
3N-Methyl-2-pyrrolidone (NMP)202200Good solvent, but may be reactive at high temperatures.
4Dowtherm A257220Excellent for high-temperature reactions, very inert.

Table 3: Influence of Substituents on Decarboxylation Temperature

EntrySubstituent at C4Required Temperature for 80% Conversion in 4h (°C)
1-H220
2-CH3230
3-OCH3235
4-Cl210

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Quinoline-3-carboxylate Ester and Solvent B Assemble Reaction Apparatus A->B C Heat to Target Temperature B->C D Monitor Reaction Progress (TLC, GC/MS) C->D E Cool to Room Temperature D->E F Solvent Removal / Extraction E->F G Purification (Chromatography / Distillation) F->G H Characterization G->H

Caption: General experimental workflow for thermal decarboxylation.

Proposed Reaction Mechanism

reaction_mechanism Reactant Quinoline-3-carboxylate Ester TS Transition State Reactant->TS Heat (Δ) Intermediate Quinoline Anion + CO2 + R+ TS->Intermediate Decarboxylation Product Decarboxylated Quinoline Intermediate->Product Protonation (from trace H+)

References

"stability issues of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Disclaimer: Specific stability data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is not extensively available in public literature. This guide is based on established principles of small molecule stability, data from structurally related quinoline derivatives, and standard pharmaceutical testing guidelines. The information provided should be used as a general framework and must be adapted and validated for your specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in solution?

Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Photodegradation: The quinoline ring, particularly with chloro-substituents, can be sensitive to light, especially UV radiation, potentially leading to dechlorination or other structural changes.[1][2][3]

  • Oxidation: The quinoline nucleus can be susceptible to oxidation, which may be accelerated by the presence of oxidizing agents or exposure to air over time.[1]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.[1]

Q2: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate its decomposition.[4][5] These studies are critical for:

  • Identifying potential degradation products.[6]

  • Understanding the degradation pathways.[6]

  • Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential degradation products.[5][7]

  • Assessing the intrinsic stability of the molecule.[1]

Q3: In which solvents should I dissolve Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate for stability studies?

The choice of solvent is critical. A common starting point is a solution of acetonitrile or methanol mixed with water. It is crucial to first establish the compound's solubility in your chosen solvent system and to ensure the solvent itself does not cause degradation. For forced degradation studies, the compound is often dissolved in a suitable organic solvent and then diluted into the aqueous stress condition medium.[1]

Q4: How should I store solutions of this compound to minimize degradation?

For general use, it is recommended to store solutions of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The optimal storage conditions should be determined through long-term stability studies.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak in HPLC analysis, even in control samples.

  • Possible Cause 1: Solvent-induced degradation. The organic solvent or the pH of the aqueous component of your mobile phase might be causing degradation.

    • Troubleshooting Step: Prepare a fresh solution in a different, aprotic solvent (e.g., DMSO, though be mindful of its own stability) and inject it immediately. Check the pH of your mobile phase.

  • Possible Cause 2: On-column degradation. The stationary phase of the HPLC column (e.g., highly acidic or basic sites) could be degrading the compound.

    • Troubleshooting Step: Try a different type of HPLC column (e.g., one with end-capping) or modify the mobile phase to be more neutral.

Issue 2: Appearance of multiple new peaks in the chromatogram over a short period.

  • Possible Cause: Photodegradation. The compound may be degrading upon exposure to ambient or UV light.

    • Troubleshooting Step: Prepare and handle all solutions in amber vials or under low-light conditions. Compare a solution kept in the dark to one exposed to light for a short period.[1]

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Incomplete dissolution. The compound may not be fully dissolved, leading to variations in the actual concentration.

    • Troubleshooting Step: Ensure complete dissolution by visual inspection and sonication if necessary before making further dilutions.

  • Possible Cause 2: Adsorption to container surfaces. The compound may be adsorbing to the walls of the storage container (e.g., certain plastics).

    • Troubleshooting Step: Use glass or polypropylene vials and check for recovery by rinsing the container with a strong solvent.

Data Presentation

The following tables represent hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)Total Impurities (%)
0.1 M HCl (60°C)2485.212.1 (RRT 0.85)Not Detected14.8
0.1 M NaOH (RT)878.518.9 (RRT 0.85)Not Detected21.5
5% H₂O₂ (RT)2492.1Not Detected5.8 (RRT 1.15)7.9
Heat (80°C, solid)4898.6Not DetectedNot Detected1.4
Photolytic (UV)2489.44.5 (RRT 0.92)3.2 (RRT 1.28)10.6

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific concentrations and conditions should be optimized for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.[1]

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at specified time points.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose Aliquots oxidation Oxidation (5% H₂O₂, RT) stock->oxidation Expose Aliquots thermal Thermal (80°C, solid) stock->thermal Expose Aliquots photo Photolytic (UV/Vis Light) stock->photo Expose Aliquots hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Dissolve & Analyze photo->hplc Analyze at Time Points data Data Evaluation: - Purity & Assay - Degradant Profiling hplc->data

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Vis) cluster_oxidation Oxidation (H₂O₂) parent Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate hydrolysis_prod 4,7-dichloro-8-methylquinoline-3-carboxylic acid parent->hydrolysis_prod H⁺ or OH⁻ photo_prod1 Dechlorinated Species parent->photo_prod1 ox_prod N-oxide Derivative parent->ox_prod [O] photo_prod2 Ring-Opened Products photo_prod1->photo_prod2

Caption: Potential degradation pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted quinoline core?

A1: Protons on the quinoline ring are typically found in the aromatic region of the ¹H NMR spectrum, from δ 6.5-9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom causes adjacent protons to resonate at a lower field (higher ppm).[1] For instance, the H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal.[1] The H8 proton can also be deshielded due to the peri-effect of the nitrogen lone pair.[1] The ¹³C NMR signals for the quinoline core appear between ~121 ppm and ~151 ppm.

Q2: Why is my 1D ¹H NMR spectrum too complex for a complete structural assignment?

A2: The ¹H NMR spectra of substituted quinolines can be complex due to overlapping signals in the aromatic region and complex spin-spin coupling patterns. For many substituted quinolines, a 1D ¹H NMR spectrum is inadequate for a complete and unambiguous assignment of all proton signals.[2] In these cases, 2D NMR experiments are essential.

Q3: Which 2D NMR techniques are most useful for assigning quinoline spectra?

A3: Several 2D NMR experiments are highly informative for quinoline structure elucidation:

  • COSY (Correlation Spectroscopy): This is one of the most important 2D NMR experiments for determining the connectivity of protons, as it reveals correlations between protons that are spin-spin coupled (typically through 2-4 bonds).[2][3] It is excellent for identifying adjacent protons in the same spin system.

  • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to (¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is useful for determining stereochemistry and the relative orientation of substituents.[4]

Q4: How do different types of substituents affect the ¹H NMR chemical shifts?

A4: Substituents can significantly alter the electronic environment of the quinoline ring, causing nearby protons to shift upfield (shielded) or downfield (deshielded).[1]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the ring, causing protons to become deshielded and shift downfield (to a higher ppm value).[5]

  • Electron-Donating Groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) increase the electron density on the ring, causing protons to become shielded and shift upfield (to a lower ppm value).[5] For example, compared to a methyl group at C-4, a hydroxyl or amino group at the same position causes a shielding effect on the H-3 proton.[5]

Troubleshooting Guide

Q1: My aromatic signals are severely overlapped, making it impossible to determine coupling patterns or assign specific protons. What can I do?

A1: Signal overlap is a common issue with substituted quinolines.

  • Solution 1: Change the Solvent: Running the NMR in a different deuterated solvent can resolve overlapping peaks. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃ (CDCl₃) due to solvent-solute interactions, which can help separate crowded signals.[6]

  • Solution 2: Utilize 2D NMR: A COSY experiment can help trace the connectivity between coupled protons even if their signals overlap in the 1D spectrum.[2] HSQC and HMBC experiments provide additional dimensions of information to resolve ambiguities.[3]

Q2: The peaks in my spectrum are very broad. What is the likely cause?

A2: Peak broadening can result from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.[6]

  • Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Ensure your sample is completely soluble or try a different NMR solvent.[6]

  • High Concentration: Overly concentrated samples can also cause peak broadening. Diluting the sample may improve resolution.[6][7]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., some -NH or -OH protons) can appear as broad signals.[8]

Q3: I have a peak that might be an -OH or -NH proton. How can I confirm this?

A3: Exchangeable protons like those in hydroxyl (-OH) or amine (-NH) groups can be identified with a simple experiment.

  • Solution: D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum. The acidic proton will exchange with deuterium, causing the -OH or -NH peak to diminish or disappear completely.[6]

Q4: My sample is highly concentrated, and I see baseline distortions or artifacts. How can I get a cleaner spectrum?

A4: Extremely strong signals can saturate the detector, leading to artifacts.[9]

  • Solution 1: Reduce the Tip Angle: In the acquisition parameters, reduce the pulse angle (e.g., from 90° to 30°). This reduces the intensity of all signals, which can prevent detector saturation and minimize baseline distortions caused by the strongest peaks.[9]

  • Solution 2: Use Solvent Suppression: If the issue is a very strong solvent signal or a single intense peak from your compound, use a solvent suppression pulse program (e.g., WET-1D). This will selectively irradiate and saturate the unwanted peak, allowing for better observation of smaller signals.[9]

Q5: My compound seems pure by other methods (TLC, LC-MS), but the ¹H NMR spectrum is much more complicated than expected. What could be the reason?

A5: This can happen if your molecule exists as a mixture of slowly interconverting isomers on the NMR timescale.

  • Solution: Variable Temperature (VT) NMR: You may be observing rotamers (rotational isomers). Acquiring the spectrum at a higher temperature can increase the rate of bond rotation. If the multiple sets of peaks coalesce into a single, sharp set of signals at elevated temperatures, it confirms the presence of rotamers.[6]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Unsubstituted Quinoline Core in CDCl₃.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-2~8.89 (dd)~150.2
C-3~7.41 (dd)~121.1
C-4~8.12 (dd)~136.0
C-4a-~128.2
C-5~7.75 (d)~129.5
C-6~7.52 (ddd)~126.6
C-7~7.65 (ddd)~127.7
C-8~8.08 (d)~129.4
C-8a-~148.3
Data compiled from BenchChem.[1][10]

Table 2: Influence of C4-Substituent on the ¹H Chemical Shift of the H-3 Proton.

C4-SubstituentH-3 Chemical Shift (δ, ppm)Effect on H-3
-CH₃(Reference)-
-NH₂Shielded (Upfield Shift)Electron Donating
-OHShielded (Upfield Shift)Electron Donating
-OCOCH₃Deshielded (Downfield Shift)Electron Withdrawing
-CF₃Highly Deshielded (Downfield Shift)Strongly Electron Withdrawing
Qualitative effects based on data from Singh, et al.[5]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is critical for acquiring a high-quality spectrum.[1]

Materials:

  • Substituted quinoline sample (5-10 mg for ¹H NMR; 25-50 mg for ¹³C NMR)[10]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Glass vial and Pasteur pipette

Procedure:

  • Weighing: Accurately weigh the quinoline sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl until the sample is fully dissolved.

  • Transfer: Carefully transfer the solution into the NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping: Securely cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Protocol 2: Standard ¹H and ¹³C NMR Acquisition

The following are general parameters. They may need to be adjusted based on the specific instrument and sample.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width (SW): ~0-12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for samples with good concentration. Increase for dilute samples.[1]

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]

  • Spectral Width (SW): ~0-200 ppm.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2-5 seconds.[1]

  • Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ¹³C.[1][10]

Visualization

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Sample 1. Weigh Sample (5-10 mg ¹H, 25-50 mg ¹³C) Solvent 2. Dissolve in Deuterated Solvent Sample->Solvent Tube 3. Transfer to NMR Tube Solvent->Tube Acquire1D 4. Acquire 1D Spectra (¹H, ¹³C, DEPT) Tube->Acquire1D Check1D 5. Is 1D Spectrum Sufficient for Assignment? Acquire1D->Check1D Acquire2D 6. Acquire 2D Spectra (COSY, HSQC, HMBC) Check1D->Acquire2D No Assign 7. Assign Signals using all data Check1D->Assign Yes Acquire2D->Assign Structure 8. Elucidate Final Structure Assign->Structure Troubleshooting_Logic Start Problem: Overlapping Aromatic Signals Solvent Try a different solvent (e.g., Benzene-d₆) Start->Solvent VT_NMR Run Variable Temperature NMR (Check for rotamers) Start->VT_NMR TwoD_NMR Perform 2D NMR (COSY, HMBC) Start->TwoD_NMR Resolved Problem Resolved Solvent->Resolved VT_NMR->Resolved TwoD_NMR->Resolved Substituent_Effects cluster_quinoline Proton H EWG Electron Withdrawing Group (-NO₂, -CF₃, -Cl) EWG->Proton Deshielding (Downfield Shift, Higher δ) EDG Electron Donating Group (-NH₂, -OH, -OCH₃) EDG->Proton Shielding (Upfield Shift, Lower δ)

References

Validation & Comparative

Quinolines in the Crosshairs: A Comparative Look at Their Antibacterial Prowess

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial activity of various quinoline derivatives reveals a landscape of potent and broad-spectrum agents, with specific structural modifications dictating their efficacy against a range of bacterial pathogens. This guide offers a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for novel antimicrobial drugs.

Quinolines, a class of heterocyclic aromatic organic compounds, have long been a cornerstone in the development of antibacterial agents. Their derivatives, particularly the fluoroquinolones, have seen widespread clinical use. However, the rise of antibiotic resistance necessitates a continuous search for new and more effective compounds. This comparison focuses on the antibacterial activity of various quinoline derivatives, presenting a summary of their in vitro efficacy through Minimum Inhibitory Concentration (MIC) data.

Comparative Antibacterial Activity of Quinolone Derivatives

The antibacterial potency of quinoline derivatives is typically quantified by their MIC, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, offering a snapshot of their comparative activity.

Derivative Class/CompoundTarget OrganismMIC Range (µg/mL)Reference
Fluoroquinolones
CiprofloxacinEscherichia coli (Gram-negative)0.013 - 1[1]
Staphylococcus aureus (Gram-positive)0.125 - 8[1]
Pseudomonas aeruginosa (Gram-negative)0.15 - >32[1]
LevofloxacinEscherichia coli (Gram-negative)≤ 0.06 - 2[1]
Staphylococcus aureus (Gram-positive)0.06 - >8.0[1]
Pseudomonas aeruginosa (Gram-negative)0.5 - >512[1]
MoxifloxacinEscherichia coli (Gram-negative)4 - 8[1]
Staphylococcus aureus (Gram-positive)0.064 - 0.5[1]
Pseudomonas aeruginosa (Gram-negative)1 - >32[1]
Non-Fluoroquinolone
Nalidixic AcidEscherichia coli (Gram-negative)0.50 - 64[1]
Staphylococcus aureus (Gram-positive)0.25[1]
Pseudomonas aeruginosa (Gram-negative)700[1]
Novel Quinoline Derivatives
Quinolone-coupled hybrid 5dGram-positive & Gram-negative strains0.125 - 8[2]
Quinoline-2-one derivative 6cMethicillin-resistant S. aureus (MRSA)0.75[3]
Vancomycin-resistant Enterococci (VRE)0.75[3]
Methicillin-resistant S. epidermidis (MRSE)2.50[3]
Quinolone-based dihydrotriazine 93a-cS. aureus (Gram-positive) & E. coli (Gram-negative)2[4]
Compound 6Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[5][6]

Unraveling the Mechanism: How Quinolines Combat Bacteria

The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for DNA replication, recombination, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[9] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8]

First and second-generation quinolones are generally more effective against Gram-negative bacteria, while later generations exhibit enhanced activity against Gram-positive and anaerobic bacteria.[8] Some derivatives with aromatic substituents at the C-7 position have also shown activity against eukaryotic type II topoisomerase.[8]

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinoline Quinolone Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA acts on Replication DNA Replication & Repair Topo_IV->DNA acts on DNA->Replication Cell_Death Cell Death Replication->Cell_Death disrupted

Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Experimental Corner: Determining Antibacterial Efficacy

The in vitro antibacterial activity of quinoline derivatives is predominantly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This standardized protocol provides a quantitative measure of a compound's potency.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: A stock solution of the quinoline derivative is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial Culture: A fresh culture of the test bacterium is grown on an appropriate agar medium.

  • Culture Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.[1]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or microplate reader.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted in the culture broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution and Inoculation:

  • The quinoline derivative stock solution is serially diluted two-fold across the wells of the 96-well plate using the culture broth. This creates a range of decreasing concentrations of the test compound.

  • The prepared bacterial inoculum is then added to each well containing the diluted compound.

  • Control wells are included: a positive control (inoculum without the compound) and a negative control (broth only).

4. Incubation:

  • The microtiter plates are incubated at 35-37°C for 16-24 hours.

5. MIC Determination:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Stock Solution of Quinolone Derivative C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35-37°C, 16-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Comparative Analysis of 8-Methylquinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 8-methylquinoline analogs reveals their potential as anticancer agents, with specific substitutions on the quinoline core significantly influencing their cytotoxic efficacy. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer properties. Analogs of 8-methylquinoline have emerged as a subject of interest, with researchers exploring how modifications to this core structure impact their ability to inhibit cancer cell growth. Studies have shown that the introduction of various substituents at different positions on the quinoline ring can modulate the cytotoxic and mechanistic profiles of these compounds.

Structure-Activity Relationship and Cytotoxicity

Research into the anticancer potential of 8-methylquinoline derivatives has demonstrated that their efficacy is highly dependent on the nature and position of substituent groups. For instance, a study on a series of 2,4-disubstituted quinolines highlighted that certain analogs exhibit significant anticancer activity against prostate (PC-3), lung (H460), and breast (MDA-MB-231) cancer cell lines.[1] Notably, compounds with specific substitutions were found to induce apoptosis and cause cell cycle arrest in the G1 or G2 phase, suggesting a mechanism of action that involves the regulation of cell cycle progression.[1]

In one investigation, the compound 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine demonstrated notable activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 29.4 μM.[2] Molecular docking studies for this compound suggested interactions with key proteins in the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell survival and proliferation.[2] This indicates that the 8-methylquinoline scaffold can serve as a basis for designing targeted kinase inhibitors.

The table below summarizes the in vitro anticancer activity of selected 8-methylquinoline analogs and related derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR1-R2-R3-Cell LineIC50 (µM)
8-Methylquinoline Core
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amineHClN-(quinolin-5-yl)aminoA549 (Lung)29.4[2]
Related Quinoline Analogs
Compound 3cPhenylVariedVariedPC-3 (Prostate)Significant Activity
Compound 3qPhenylVariedVariedPC-3 (Prostate)Significant Activity
Compound 3tPhenylVariedVariedPC-3 (Prostate)Significant Activity
Compound 3mPhenylVariedVariedMDA-MB-231 (Breast)Potent Activity
Compound 3dPhenylVariedVariedH460 (Lung)Active
Compound 3fPhenylVariedVariedH460 (Lung)Active
Compound 3aaPhenylVariedVariedPC-3, H460, MDA-MB-231Broad-spectrum Activity

Experimental Protocols

The evaluation of the cytotoxic activity of 8-methylquinoline analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-methylquinoline analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for many anticancer agents, including some quinoline derivatives. The following diagram illustrates a simplified overview of this pathway and potential points of inhibition by small molecules.

PI3K_Akt_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTORC1->Cell Survival, Proliferation, Growth 8-Methylquinoline Analog 8-Methylquinoline Analog 8-Methylquinoline Analog->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 8-methylquinoline analogs.

References

A Comparative Analysis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential efficacy of the novel synthetic compound, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, against a panel of clinically relevant bacteria. Due to the absence of direct experimental data for this specific molecule, its antibacterial profile has been extrapolated from structure-activity relationship (SAR) studies of analogous quinoline derivatives. This analysis is juxtaposed with the well-documented in vitro activity of established antibiotics: Ciprofloxacin, Ampicillin, Tetracycline, Vancomycin, Ceftazidime, and Gentamicin. Standardized experimental protocols for determining antibacterial efficacy are detailed, and the underlying mechanisms of action are illustrated. This document aims to serve as a foundational resource for researchers interested in the potential of novel quinoline-based antimicrobials.

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds with antibacterial activity. The quinoline ring system is a well-established pharmacophore, forming the core of many successful antibacterial drugs, most notably the fluoroquinolones. These agents typically exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.

This guide focuses on Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a synthetic quinoline derivative. While direct antimicrobial testing data for this specific compound is not publicly available, its structural features—a quinoline core, chloro- and methyl-substituents, and a carboxylate group at position 3—suggest potential antibacterial properties based on established structure-activity relationships within the quinolone class. This document aims to provide a comparative framework by presenting the known efficacy of widely used antibiotics against key bacterial pathogens and offering an educated estimation of the potential activity of the target compound.

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics, the class to which Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate belongs, are bactericidal agents that interfere with DNA replication by targeting type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication.

By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This triggers the SOS response and ultimately results in bacterial cell death. The 3-carboxylic acid moiety, along with the 4-carbonyl function, are believed to be critical for binding to the DNA gyrase.[1] Substitutions at various positions on the quinoline ring, such as the 8-position, can influence the potency and spectrum of activity.[3]

quinolone_mechanism quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables dna_damage DNA Double-Strand Breaks dna_gyrase->dna_damage leads to topo_iv->dna_replication Enables topo_iv->dna_damage leads to cell_death Bacterial Cell Death dna_damage->cell_death

Figure 1: Simplified signaling pathway of quinolone antibiotic action.

Comparative Efficacy: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of established antibiotics against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The values for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are estimated based on the reported activities of structurally similar 4,7-dichloroquinoline and 8-methylquinoline derivatives.

CompoundStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (Estimated) 4 - 16 µg/mL 8 - 32 µg/mL 16 - 64 µg/mL 8 - 32 µg/mL
Ciprofloxacin0.5 - 2 µg/mL≤ 0.25 µg/mL≤ 0.5 µg/mL≤ 0.25 µg/mL
AmpicillinResistant2 - 8 µg/mLResistantResistant
Tetracycline1 - 4 µg/mL2 - 8 µg/mL16 - 64 µg/mL4 - 16 µg/mL
Vancomycin≤ 2 µg/mL[4][5][6]Not ApplicableNot ApplicableNot Applicable
CeftazidimeNot Applicable≤ 4 µg/mL≤ 8 µg/mL[7][8]≤ 4 µg/mL
Gentamicin0.5 - 2 µg/mL≤ 2 µg/mL≤ 4 µg/mL≤ 2 mg/L[9][10][11]

Note: The estimated MIC values for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are speculative and require experimental validation. The efficacy of antibiotics can vary significantly based on the specific strain and resistance mechanisms.

Experimental Protocols

The determination of in vitro antibacterial efficacy is conducted following standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is read as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

mic_workflow start Start prepare_antibiotic Prepare serial dilutions of antibiotic in broth start->prepare_antibiotic inoculate Inoculate microtiter plate with bacterial suspension prepare_antibiotic->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Materials:

  • Test compound (Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate) and reference antibiotics

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in MHB in the wells of a microtiter plate to achieve a range of final concentrations.

  • Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

Structure-Activity Relationship (SAR) of Quinolones

The antibacterial activity of quinolone derivatives is highly dependent on their chemical structure. Key structural features that influence efficacy include:

  • Positions 3 and 4: The carboxylic acid at position 3 and the keto group at position 4 are crucial for binding to DNA gyrase and are generally intolerant to significant modifications.[1]

  • Position 7: Substituents at this position, often a piperazine or pyrrolidine ring, significantly impact the antibacterial spectrum and potency.

  • Position 8: The substituent at the 8-position can affect the planarity of the molecule and its activity. Halogen substitutions, such as chlorine or fluorine, have been shown to enhance antibacterial activity.[3]

sar_relationship compound Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate quinoline_core Quinoline Core (Essential for activity) compound->quinoline_core c3_carboxylate C3-Carboxylate (Important for target binding) compound->c3_carboxylate c7_chloro C7-Chloro (Influences spectrum & potency) compound->c7_chloro c8_methyl C8-Methyl (Can modulate activity) compound->c8_methyl antibacterial_activity Potential Antibacterial Activity quinoline_core->antibacterial_activity c3_carboxylate->antibacterial_activity c4_keto C4-Keto (Implicit, crucial for activity) c7_chloro->antibacterial_activity c8_methyl->antibacterial_activity

References

A Comparative Guide to the Synthetic Validation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. We present a validated two-step synthetic pathway, an alternative theoretical route, and the requisite experimental data for validation.

Validated Synthetic Route: Gould-Jacobs Reaction Followed by Chlorination

The most established method for the synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate involves a two-step process. The initial step is the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to yield the final product.

Step 1: Gould-Jacobs Reaction

The synthesis commences with the condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization to form Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This reaction is a well-established method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]

Step 2: Chlorination

The subsequent step involves the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

A visual representation of this synthetic workflow is provided below.

cluster_0 Validated Synthetic Route A 3-chloro-2-methylaniline C Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl ethoxymethylenemalonate (EMME) B->C E Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate C->E Chlorination D Phosphorus oxychloride (POCl3) D->E cluster_1 Alternative Synthetic Route (Theoretical) F 3-chloro-2-methylaniline H Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate F->H Combes Synthesis G Diethyl 2-(chloromethylidene)malonate G->H J Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate H->J Chlorination I Phosphorus oxychloride (POCl3) I->J cluster_2 Product Validation Workflow K Synthesized Product L Purification (Recrystallization/Chromatography) K->L M Structural Analysis L->M N Purity Assessment L->N O Physical Characterization L->O P NMR (1H, 13C) M->P Q Mass Spectrometry M->Q R HPLC/GC N->R S Melting Point O->S T Validated Product P->T Q->T R->T S->T

References

"cytotoxicity comparison of halogenated vs. non-halogenated quinolines"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of halogenated versus non-halogenated quinoline derivatives reveals that the addition of halogen atoms can significantly modulate cytotoxic activity, transforming a benign scaffold into a potent anti-cancer agent. However, the extent of this enhancement is highly dependent on the type of halogen, its position on the quinoline ring, and the specific molecular structure of the derivative.

The strategic placement of halogens, such as chlorine and bromine, on the quinoline core is a widely employed tactic in medicinal chemistry to enhance the biological activity of these compounds.[1] This guide provides a comparative overview of the cytotoxic performance of halogenated and non-halogenated quinolines, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

Comparative Cytotoxicity: A Quantitative Look

The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound.

Studies have shown that while both chloro- and bromo-substitutions can increase cytotoxicity, their effectiveness varies based on the specific chemical scaffold and the cancer cell line being tested.[1] For instance, in a series of 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position generally demonstrated higher cytotoxic activity against the HCT-15 colon cancer cell line compared to their bromine-containing counterparts.[1]

Conversely, other studies have highlighted the potent anticancer effects of brominated quinolines. For example, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[2] Furthermore, the introduction of a nitro group in conjunction with bromine, as in 6,8-dibromo-5-nitroquinoline, has been shown to synergistically enhance anticancer potency.[3]

Interestingly, a non-halogenated derivative, 5-nitro-8-hydroxyquinoline (Nitroxoline), was found to be the most cytotoxic compound in one comparative study, with an IC50 value 5-10 times lower than its halogenated analog, clioquinol (5-chloro-7-iodo-8-quinoline).[4] This highlights that while halogenation is a powerful tool, other electron-withdrawing groups can also confer high cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Halogenated vs. Non-Halogenated Quinolines
Compound ClassDerivativeHalogen(s)Cell LineIC50 (µM)Reference
6-Arylamino-5,8-quinolinedione 7-Chloro-6-(4-bromophenyl)aminoClHCT-15 (Colon)4.2[1]
7-Bromo-6-(4-bromophenyl)aminoBrHCT-15 (Colon)7.9[1]
7-Chloro-6-(4-chlorophenyl)aminoClHCT-15 (Colon)5.6[1]
7-Bromo-6-(4-chlorophenyl)aminoBrHCT-15 (Colon)>10[1]
8-Hydroxyquinoline 5,7-Dibromo-8-hydroxyquinolineBr, BrC6, HeLa, HT296.7-25.6 µg/mL[2]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Cl, IRaji (B-cell lymphoma)~2-3[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)NoneRaji (B-cell lymphoma)0.438[4]
Substituted Quinolines 6,8-Dibromo-5-nitroquinolineBr, BrC6, HT29, HeLa50.0, 26.2, 24.1[3]
6,8-DibromoquinolineBr, BrC6, HT29, HeLaNo inhibitory activity[3]

Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.[5]

Mechanisms of Cytotoxicity: Unraveling the Pathways

Halogenated quinolines exert their cytotoxic effects through a variety of mechanisms, often culminating in programmed cell death, or apoptosis.[6] The presence of halogens can influence the molecule's ability to interact with biological targets and trigger these cell death pathways.

Key signaling pathways implicated in quinoline-induced toxicity include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are often initiated by oxidative stress.[7] Derivatives of 7-chloro-4-(phenylsulfanyl)quinoline, for example, have been shown to induce apoptosis, inhibit DNA and RNA synthesis, and cause cell cycle arrest at the G0/G1 or G2/M phases.[8]

Some brominated quinolines have been identified as potent inhibitors of Topoisomerase I, a crucial enzyme for DNA replication and repair, thereby leading to cancer cell death.[2]

General Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Compound_Prep 2. Compound Preparation (Halogenated & Non-halogenated Quinolines) Plating 3. Cell Plating (96-well plates) Cell_Culture->Plating Treatment 4. Compound Treatment (Varying concentrations) Plating->Treatment Incubation 5. Incubation (e.g., 24-72 hours) Treatment->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate (Formation of Formazan) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance 9. Measure Absorbance (Microplate reader) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for Quinoline-Induced Apoptosis Quinoline Halogenated Quinoline Derivative ROS Increased Reactive Oxygen Species (ROS) Quinoline->ROS PI3K_Akt PI3K/Akt Pathway Inhibition Quinoline->PI3K_Akt MAPK MAPK Pathway Activation ROS->MAPK Caspases Caspase Activation MAPK->Caspases PI3K_Akt->Caspases leads to activation Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified diagram of a potential apoptosis induction pathway.

Experimental Protocols: Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic effects of chemical compounds.[9] It measures the metabolic activity of cells, which serves as an indicator of their viability.[10]

Detailed Methodology for MTT Assay

1. Materials and Reagents:

  • Cells: Desired cancer cell lines (e.g., HCT-15, HeLa, MCF-7).[9]
  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
  • Test Compounds: Halogenated and non-halogenated quinoline derivatives dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
  • MTT Reagent: A 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and stored at -20°C, protected from light.[9]
  • Solubilization Solution: Anhydrous DMSO or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[9]
  • Equipment: Sterile 96-well flat-bottom cell culture plates, humidified incubator (37°C, 5% CO2), multichannel pipette, and a microplate reader.[9]

2. Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]
  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with the same concentration of DMSO as the test compounds) and untreated controls (medium only).[9]
  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.[12]
  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[9]
  • Formazan Formation: Incubate the plate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630-650 nm can be used to correct for background absorbance.[10]

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value from the dose-response curve.[5]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. As a member of the quinoline class of compounds, which are known to interact with a variety of biological targets, understanding its selectivity is paramount for advancing preclinical development and ensuring therapeutic safety and efficacy. This document outlines key experimental approaches and presents illustrative data to guide researchers in designing and interpreting cross-reactivity studies.

Introduction to Cross-Reactivity Profiling

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate belongs to a class of quinoline derivatives that have demonstrated a broad range of biological activities. The quinoline scaffold is a common feature in many approved drugs, particularly kinase inhibitors. Due to the conserved nature of the ATP-binding site in kinases, small molecule inhibitors designed for one kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unexpected pharmacological effects, both beneficial and adverse. Therefore, a thorough investigation of the selectivity profile of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a critical step in its development as a potential therapeutic agent.

This guide focuses on two primary methodologies for assessing cross-reactivity: broad-panel kinase screening and receptor binding assays. These in vitro techniques provide quantitative data on the interaction of the compound with a wide array of potential off-target proteins.

Comparative Analysis of Kinase Inhibition

Given the prevalence of the quinoline core in kinase inhibitors, a primary focus of cross-reactivity studies for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate should be on its kinome-wide selectivity. The following table presents a hypothetical, yet representative, dataset from a kinase inhibition screen. This illustrates how the compound's activity against a panel of kinases can be compared to a known multi-kinase inhibitor, such as Sunitinib, and a more selective inhibitor, such as Gefitinib.

Table 1: Illustrative Kinase Inhibition Profile

Kinase TargetEthyl 4,7-dichloro-8-methylquinoline-3-carboxylate (IC50, nM)Sunitinib (Reference) (IC50, nM)Gefitinib (Reference) (IC50, nM)
Primary Target (Hypothetical) 15 --
EGFR>10,0002,50025
VEGFR225080 >10,000
PDGFRβ45060 >10,000
c-Kit80075 >10,000
Abl1,200350>10,000
Src950200>10,000
p38α5,000>10,000>10,000
JNK1>10,000>10,000>10,000
ROCK13,5001,500>10,000
CDK2>10,0005,000>10,000

Data is illustrative and intended for comparative purposes only.

Off-Target Binding Profile at G-Protein Coupled Receptors (GPCRs)

In addition to kinases, quinoline-based molecules can interact with other protein families. A secondary screening panel against a selection of G-protein coupled receptors (GPCRs) is often included in safety pharmacology assessments. The following table provides a hypothetical comparison of the binding affinity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate with that of a known promiscuous ligand, Chlorpromazine.

Table 2: Illustrative GPCR Binding Profile

Receptor TargetEthyl 4,7-dichloro-8-methylquinoline-3-carboxylate (Ki, nM)Chlorpromazine (Reference) (Ki, nM)
Dopamine D2>10,0001.5
Serotonin 5-HT2A8,5002.0
Adrenergic α1A>10,0001.0
Histamine H19,2000.5
Muscarinic M1>10,00015

Data is illustrative and intended for comparative purposes only.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible cross-reactivity data. Below are standard protocols for in vitro kinase and receptor binding assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate)

  • ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, purified kinase, and the specific peptide substrate to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a non-linear regression analysis.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Specific radioligand for the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Test compound (Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, cell membranes, and a fixed concentration of the radioligand to the binding buffer.

  • For the determination of non-specific binding, add a saturating concentration of a known unlabeled ligand instead of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Rapidly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Dry the filters and add a scintillant.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Cross-Reactivity Assessment and Potential Implications

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be impacted by off-target kinase inhibition.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling compound Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate primary_screen Primary Target Assay compound->primary_screen kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) compound->kinase_panel receptor_panel GPCR/Ion Channel Panel (Safety Screen) compound->receptor_panel data_analysis Data Analysis (IC50/Ki Determination) primary_screen->data_analysis kinase_panel->data_analysis receptor_panel->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile sar Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar

Caption: Workflow for assessing the cross-reactivity of a test compound.

G cluster_pathway Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR2) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation compound Ethyl 4,7-dichloro-8- methylquinoline-3-carboxylate compound->receptor

Caption: Potential impact of off-target inhibition on a signaling pathway.

Conclusion

The comprehensive evaluation of the cross-reactivity profile of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a crucial endeavor in its journey from a promising chemical entity to a potential therapeutic agent. By employing systematic in vitro screening against a broad range of kinases and other potential off-targets, researchers can gain invaluable insights into its selectivity. The illustrative data and detailed protocols provided in this guide serve as a foundational resource for designing and executing such studies. A thorough understanding of the on- and off-target activities of this compound will ultimately enable a more informed assessment of its therapeutic potential and safety profile, paving the way for successful clinical translation.

Comparative Analysis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate Efficacy: A Surrogate-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo efficacy data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate has been identified in publicly available literature. This guide provides a comparative analysis based on the in vivo performance of structurally related quinoline derivatives against the standard of care in two potential therapeutic areas: malaria and hepatocellular carcinoma. This approach is intended to offer a relevant contextual framework for researchers, scientists, and drug development professionals.

The molecular structure of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate incorporates a 4,7-dichloroquinoline core, a scaffold prevalent in antimalarial agents, and an 8-methylquinoline moiety, which has been explored in the context of anticancer research. Therefore, this guide presents surrogate comparisons for both potential applications.

Part 1: Antimalarial Potential - Comparison with Standard of Care

The current standard of care for uncomplicated Plasmodium falciparum malaria is Artemisinin-based Combination Therapy (ACT), while chloroquine is still used in regions without widespread resistance.[1][2][3] For this comparison, a representative 4,7-dichloroquinoline derivative is used as a surrogate for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, with chloroquine as the comparator.

Table 1: In Vivo Antimalarial Efficacy of a 4,7-Dichloroquinoline Derivative vs. Chloroquine
CompoundAnimal ModelParasite StrainDosing RegimenEfficacy EndpointResultReference
4,7-Dichloroquinoline DerivativeAlbino MicePlasmodium falciparum300 mg/kg/day (oral) for 4 daysMean Parasitemia (%) at Day 410.6 ± 0.8%[4]
Chloroquine (Control)Albino MicePlasmodium falciparum5 mg/kg/day (oral) for 4 daysMean Parasitemia (%) at Day 41.0 ± 0.0%[4]
Experimental Protocol: In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

This experiment evaluates the schizonticidal activity of a compound in early infection.[5]

  • Animal Model: Albino mice are used for this study.

  • Parasite Inoculation: Mice are inoculated intravenously with Plasmodium falciparum-infected erythrocytes.

  • Compound Administration: The test compound (4,7-dichloroquinoline derivative) and the standard drug (chloroquine) are administered orally once a day for four consecutive days, starting a few hours after infection.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to a non-treated control group to determine the percentage of parasitemia suppression.

Mechanism of Action & Signaling Pathway

The primary antimalarial mechanism of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[6][7][8]

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Causes Oxidative Stress & Membrane Damage Chloroquine Chloroquine / 4,7-dichloroquinoline Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of Chloroquine Action.

Part 2: Anticancer Potential - Comparison with Standard of Care

For advanced hepatocellular carcinoma (HCC), the multi-kinase inhibitor Sorafenib is a standard first-line treatment.[9][10] This section compares the in vivo efficacy of an 8-hydroxyquinoline derivative, 8-hydroxy-2-quinolinecarbaldehyde, as a surrogate for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, against a typical HCC xenograft model (Sorafenib data is contextual).

Table 2: In Vivo Anticancer Efficacy of an 8-Hydroxyquinoline Derivative
CompoundAnimal ModelCancer ModelDosing RegimenEfficacy EndpointResultReference
8-hydroxy-2-quinolinecarbaldehydeAthymic Nude MiceSubcutaneous Hep3B Hepatocellular Carcinoma Xenograft10 mg/kg/day (intraperitoneal) for 9 daysTumor GrowthTotal abolishment of xenograft tumor growth[11]
Sorafenib (Contextual)N/AApproved for unresectable HCCN/AImproved overall survival and time to progression in clinical trialsN/A[9]
Experimental Protocol: In Vivo Anticancer Assay (Xenograft Model)

This experiment assesses the ability of a compound to inhibit tumor growth in vivo.

  • Cell Line: Human hepatocellular carcinoma cells (Hep3B) are used.

  • Animal Model: Athymic (immunocompromised) nude mice are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Hep3B cells are injected subcutaneously into the mice.

  • Compound Administration: Once tumors reach a specified size, mice are treated with the test compound (8-hydroxy-2-quinolinecarbaldehyde) via intraperitoneal injection daily for a set duration (e.g., 9 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.

  • Efficacy Evaluation: The tumor growth in the treated group is compared to a vehicle-treated control group to determine the antitumor efficacy. At the end of the study, vital organs may be examined for toxicity.[11]

Mechanism of Action & Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation and angiogenesis.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Proliferation Cell Proliferation & Angiogenesis VEGFR->Proliferation Angiogenesis PDGFR PDGFR PDGFR->Proliferation Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's Multi-Kinase Inhibition Pathway.

Summary

While direct experimental data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is unavailable, analysis of its structural components suggests potential activity in both antimalarial and anticancer domains. The surrogate data presented here indicates that quinoline derivatives can exhibit potent in vivo effects. However, the 4,7-dichloroquinoline derivative showed lower efficacy compared to the standard of care, Chloroquine, in the antimalarial model. Conversely, the 8-hydroxyquinoline derivative demonstrated significant tumor growth inhibition in a hepatocellular carcinoma model. These findings underscore the importance of empirical testing of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to determine its actual in vivo efficacy and therapeutic potential. The provided protocols and pathway diagrams serve as a foundational guide for designing and interpreting future experiments.

References

Confirming the Mechanism of Action of a Novel Quinoline Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for confirming the mechanism of action of a novel quinoline compound, designated NQC-1, a putative tyrosine kinase inhibitor. The performance of NQC-1 is objectively compared with established alternatives, Gefitinib (a first-generation EGFR inhibitor) and Osimertinib (a third-generation EGFR inhibitor), supported by established experimental protocols and representative data.

Introduction to NQC-1 and Comparator Compounds

Quinoline scaffolds are prevalent in a variety of approved therapeutic agents, including a number of kinase inhibitors used in oncology.[1][2] The novel quinoline compound, NQC-1, has been designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[3][4] This guide outlines a series of experiments to confirm this proposed mechanism of action.

For a robust comparison, two well-characterized EGFR inhibitors are used as benchmarks:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain.

  • Osimertinib: A third-generation, irreversible EGFR TKI that is effective against both sensitizing and resistance mutations, such as T790M.

Comparative Data on Inhibitory Activity

The following tables summarize the quantitative data from key experiments designed to characterize and compare the inhibitory potential of NQC-1, Gefitinib, and Osimertinib.

Table 1: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR protein. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

CompoundTarget KinaseIC50 (nM)
NQC-1 (Hypothetical Data) EGFR (Wild-Type)8.5
EGFR (T790M Mutant)25.0
GefitinibEGFR (Wild-Type)15.2
EGFR (T790M Mutant)>1000
OsimertinibEGFR (Wild-Type)12.1
EGFR (T790M Mutant)1.5
Table 2: Cell Viability Assay (MTT)

This assay assesses the ability of the compounds to reduce the viability of cancer cells that are dependent on EGFR signaling. The data is presented as the half-maximal effective concentration (EC50).

CompoundCell Line (EGFR Status)EC50 (nM)
NQC-1 (Hypothetical Data) A431 (Wild-Type, Overexpressed)20.1
H1975 (L858R/T790M Mutant)55.8
GefitinibA431 (Wild-Type, Overexpressed)35.5
H1975 (L858R/T790M Mutant)>5000
OsimertinibA431 (Wild-Type, Overexpressed)28.3
H1975 (L858R/T790M Mutant)18.9
Table 3: Target Engagement in Live Cells (NanoBRET™ Assay)

This assay measures the binding affinity of the compounds to the EGFR target within a live cellular environment.

CompoundTargetApparent Cellular Affinity (IC50, nM)
NQC-1 (Hypothetical Data) EGFR15.2
GefitinibEGFR25.8
OsimertinibEGFR9.7

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes NQC1 NQC-1 NQC1->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by NQC-1.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with NQC-1, Gefitinib, Osimertinib) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

Logical_Relationship A NQC-1 Binds to EGFR (Target Engagement Assay) B Inhibition of EGFR Kinase Activity (In Vitro Kinase Assay) A->B E Mechanism of Action Confirmed: NQC-1 is an EGFR Pathway Inhibitor A->E C Reduced Phosphorylation of Downstream Effectors (e.g., ERK) (Western Blot) B->C B->E D Decreased Cancer Cell Viability (MTT Assay) C->D C->E D->E

Caption: Logical Flow for MoA Confirmation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7][8]

Objective: To determine the effect of NQC-1 and comparator compounds on the metabolic activity of cancer cell lines, as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A431, H1975)

  • 96-well cell culture plates

  • Complete culture medium

  • NQC-1, Gefitinib, Osimertinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of NQC-1 and comparator compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value for each compound.

Western Blot for MAPK Pathway Analysis

This protocol is a standard procedure for analyzing protein phosphorylation.[9][10][11]

Objective: To assess the effect of NQC-1 on the phosphorylation status of key proteins in the EGFR downstream signaling pathway, such as ERK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK (Thr202/Tyr204), total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of NQC-1 or comparator compounds for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the resulting signal.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Kinase Target Engagement Assay (NanoBRET™)

This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) for measuring drug-target engagement in live cells.[12][13]

Objective: To quantitatively measure the binding of NQC-1 to EGFR in live cells.

Materials:

  • HEK293 cells

  • Expression vector for EGFR-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® fluorescent tracer

  • NQC-1 and comparator compounds

  • White, 96-well assay plates

  • Luminescence-capable plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the EGFR-NanoLuc® fusion vector.

  • Cell Seeding: Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of NQC-1 or comparator compounds to the wells.

  • Tracer Addition: Add the NanoBRET® fluorescent tracer to all wells.

  • Incubation: Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate.

  • BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the apparent cellular affinity.

References

A Researcher's Guide to the Reproducibility of Biological Assays for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The successful identification and development of new therapeutic agents from this class of compounds are critically dependent on the reliability and reproducibility of the biological assays used for their evaluation. This guide provides an objective comparison of common assays, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of assay selection and execution.

Understanding Assay Reproducibility

Reproducibility in biological assays is the ability to obtain consistent results when an experiment is repeated under similar conditions, either within the same laboratory (intra-laboratory) or in different laboratories (inter-laboratory). High reproducibility is essential for making valid comparisons between compounds and for advancing promising candidates through the drug discovery pipeline. Key parameters used to quantify assay robustness, particularly in a high-throughput screening (HTS) context, include the Z'-factor and the coefficient of variation (CV).

  • Z'-factor : This statistical parameter reflects the separation between the signals of positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust assay with a large dynamic range and low data variability.[1][2]

  • Coefficient of Variation (%CV) : This is a measure of the relative variability of data points in a sample, calculated as the ratio of the standard deviation to the mean. A lower %CV indicates higher precision. Generally, a CV of less than 10-20% is desirable for biological assays.[3][4]

It is important to note that direct comparative studies on the reproducibility of various biological assays for a standardized set of quinoline derivatives are not extensively available in public literature. Therefore, this guide provides illustrative data and focuses on the principles and methodologies that enhance reproducibility.

Comparison of Common Biological Assays

The choice of biological assay depends on the therapeutic area and the specific research question. For quinoline derivatives, the most common assays fall into three main categories: cytotoxicity, antimicrobial, and enzyme inhibition.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for selected quinoline derivatives from various studies. This data illustrates the range of activities observed and highlights the importance of standardized experimental conditions for comparability.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50/GI50 (µM)Reference
Quinoline-Chalcone HybridHCT-116 (Colon)Growth Inhibition0.16[5]
Chlorinated Quinoline DerivativeN18-RE-105Cytotoxicity Assay38.1[5]
4-Oxoquinoline-3-carboxamidesACP-03 (Gastric)MTT Assay0.27 - 0.98[6]
2-ArylvinylquinolinesP. falciparumAntimalarial Assay50 - 100 nM[7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)MTT Assay0.54 ± 0.05[8]
7-tert-butyl-substituted quinolineMCF-7 (Breast)Antiproliferative Assay0.02 - 0.04[9]

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are highly dependent on the specific cell line, assay duration, and other experimental parameters, contributing to inter-laboratory variability.[10][11]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTarget OrganismAssay TypeMIC (µg/mL)Reference
Quinolone Coupled HybridGram-positive & Gram-negative bacteriaBroth Microdilution0.125 - 8[12]
6-substituted Quinoline-hydroxyimidazolium HybridMycobacterium tuberculosis H37RvBroth Microdilution10[13]
6-substituted Quinoline-hydroxyimidazolium HybridStaphylococcus aureusBroth Microdilution5 µM[13]
Rhodanine incorporated QuinolinesM. tuberculosis H37RaBroth Microdilution1.66–9.57[14]
Quinolylidene-rhodanine conjugatesS. aureus, S. pyrogens, S. typhi, E. coliBroth Microdilution0.12 - >1024[14]

MIC (Minimum Inhibitory Concentration) values can be influenced by factors such as inoculum size, media composition, and incubation time, necessitating strict adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[15]

Table 3: Recommended Assay Validation Parameters

Assay TypeParameterRecommended ValueRationale
Biochemical Assays (e.g., Enzyme Inhibition)Z'-factor≥ 0.5Indicates a robust assay with a clear distinction between positive and negative controls.[3][16]
%CV< 10%Ensures high precision and low variability in measurements.[3]
Cell-Based Assays (e.g., Cytotoxicity)Z'-factor0 < Z' < 0.5 (Acceptable) ≥ 0.5 (Excellent)Cell-based assays are inherently more variable; a Z' > 0 is often considered usable for primary screening, but ≥ 0.5 is preferred for reliability.[16][17]
%CV< 20%Accounts for the higher biological variability in cellular systems.[4]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the biological evaluation of quinoline derivatives.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Dose-Response cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome HTS High-Throughput Screening (e.g., Single Concentration) Hit_ID Hit Identification (Z'-factor > 0.5) HTS->Hit_ID Dose_Response Dose-Response Curves (e.g., MTT, MIC) Hit_ID->Dose_Response IC50_MIC Calculate IC50 / MIC Dose_Response->IC50_MIC Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) IC50_MIC->Selectivity Enzyme_Assay Enzyme Inhibition Assays Selectivity->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assay->Pathway_Analysis Lead_Candidate Lead Candidate Pathway_Analysis->Lead_Candidate

Caption: Generalized experimental workflow for the evaluation of quinoline derivatives.

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[18]

assay_selection Start Research Goal for Quinoline Derivative q1 Evaluate general cell killing effect? Start->q1 q2 Test against microorganisms? Start->q2 q3 Investigate a specific molecular target? Start->q3 a1 Cytotoxicity Assays (e.g., MTT, XTT) q1->a1 Yes a2 Antimicrobial Assays (e.g., Broth Microdilution for MIC) q2->a2 Yes a3 Enzyme Inhibition Assays (e.g., Kinase, Gyrase) q3->a3 Yes

Caption: Decision tree for selecting a primary biological assay.

Experimental Protocols

Adherence to detailed and standardized protocols is paramount for ensuring the reproducibility of experimental results.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

a. Materials:

  • Quinoline derivative stock solution (typically in DMSO).

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom sterile plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader.

b. Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count and dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS or media without cells and exclude them from analysis.[19]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

d. Key Considerations for Reproducibility:

  • Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the exponential growth phase.[19]

  • Seeding Density: Uneven cell seeding is a major source of variability. Ensure the cell suspension is homogenous before and during plating.[22]

  • Incomplete Solubilization: Ensure formazan crystals are completely dissolved before reading the plate, as this directly impacts absorbance values.[20]

  • Compound Interference: Some colored quinoline derivatives may interfere with the absorbance reading. Include a control well with the compound in cell-free media to check for interference.[19]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

a. Materials:

  • Quinoline derivative stock solution.

  • Bacterial or fungal strain of interest.

  • Sterile 96-well U-bottom plates.

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria).

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

b. Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the quinoline derivative stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

d. Key Considerations for Reproducibility:

  • Standardized Inoculum: The density of the starting microbial culture must be consistent.[23]

  • Media and Incubation: Adherence to standardized media (e.g., CLSI or EUCAST guidelines) and consistent incubation conditions is crucial for inter-laboratory comparability.[23]

  • Control Strains: Regularly test standard quality control strains to ensure the method is performing correctly.[24]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of quinoline derivatives against a specific enzyme (e.g., a protein kinase).

a. Materials:

  • Purified enzyme.

  • Specific substrate for the enzyme.

  • Assay buffer.

  • Quinoline derivative.

  • Detection reagent (e.g., fluorescent or luminescent probe that measures product formation or substrate depletion).

  • 96- or 384-well plates.

  • Plate reader.

b. Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and quinoline derivative in the appropriate assay buffer.

  • Compound Plating: Add serial dilutions of the quinoline derivative to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the enzyme solution to all wells except the negative controls and incubate for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

d. Key Considerations for Reproducibility:

  • Reagent Quality: The purity and activity of the enzyme and other reagents are critical.

  • ATP Concentration (for kinases): For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay. Testing at the Kₘ value of ATP for the specific enzyme is recommended for better comparability.[25]

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect enzyme activity.

By carefully selecting assays, adhering to standardized protocols, and validating assay performance, researchers can generate high-quality, reproducible data that will reliably guide the development of new quinoline-based therapeutics.

References

Safety Operating Guide

Safe Disposal of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a halogenated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar halogenated and quinoline-based compounds and general principles of hazardous waste management. Always consult your institution's Environmental Health & Safety (EHS) office for specific local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.---

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly closed when not in use.[1][3][4]

Step-by-Step Disposal Protocol

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate and materials contaminated with it should be treated as hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[1][5]

1. Waste Identification and Segregation:

  • Identify all waste streams containing Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate as "Halogenated Organic Waste."

  • Segregate this waste from non-halogenated waste streams to prevent dangerous reactions and to reduce disposal costs.[6][7]

2. Waste Collection:

  • Solid Waste: Carefully place any solid Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate and contaminated disposable items (e.g., gloves, weighing paper) into a designated, labeled hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[5] The container must be compatible with the waste and have a secure, tight-fitting lid.[6][8]

3. Container Labeling:

  • Label the hazardous waste container clearly before adding any waste.[6]

  • The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate." Do not use abbreviations.[6]

    • List all chemical constituents and their approximate percentages.[7]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[7]

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area.[7]

  • Ensure the storage area is cool, dry, and well-ventilated.[1][3][4]

  • Keep containers tightly closed except when adding waste.[6][7][8]

5. Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[5]

  • Follow all institutional and local regulations for waste manifest and pickup procedures.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain the spill using absorbent pads or other inert material.[6]

  • Sweep up or carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][6]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

DisposalWorkflow start Start: Waste Generated identify_waste Identify as Halogenated Hazardous Waste start->identify_waste spill Spill Occurs start->spill segregate_waste Segregate from Non-Halogenated Waste identify_waste->segregate_waste collect_waste Collect in Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Proper Disposal by Licensed Facility contact_ehs->disposal spill->identify_waste No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->identify_waste Collect spill debris

Caption: Disposal workflow for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

References

Personal protective equipment for handling Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, emergency first aid measures, and disposal plans to ensure a safe laboratory environment.

Immediate Safety Information

Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

  • Harmful if inhaled.[1]

  • Toxic to aquatic life with long-lasting effects.[1]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor/physician immediately.[1]

Operational Plan: Handling and Storage

A thorough risk assessment should be conducted before beginning any experiment, considering the quantity of the substance, potential for exposure, and specific experimental manipulations.

Pre-Experiment Checklist:

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure all necessary PPE is available and in good condition.

  • Confirm the location of the nearest eyewash station and safety shower.[2][4]

  • Have appropriate spill cleanup materials readily available.

Handling Procedures:

  • Work exclusively within a certified chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, mist, vapors, or spray.[1]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands and face thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][4]

  • Keep container tightly closed.[1][4]

  • Store locked up.[1]

  • Protect from moisture and direct sunlight.[1]

  • Incompatible materials include strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Body PartPPE RecommendationStandard
Eyes/Face Chemical safety goggles or a face shield.[1][2]EN166[1][2] or OSHA 29 CFR 1910.133[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and disposed of properly.[5]EN 374
Respiratory For nuisance levels, a dust mask can be used. For higher potential exposure, use an approved respirator.[1]NIOSH (US) or EN 149 (EU) approved

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and functioning correctly.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the required amount of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to the vessel using a clean spatula. Avoid creating dust.

  • Solution Preparation: Add the weighed solid to a suitable flask containing the desired solvent. Swirl gently to dissolve. If necessary, use a sonicator to aid dissolution.

  • Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Post-Handling: Tightly cap the stock solution and label it appropriately. Dispose of all contaminated consumables as hazardous waste. Wash hands thoroughly before leaving the laboratory.

Disposal Plan

All waste materials contaminated with Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container. Do not empty into drains.[2]

  • Disposal: Dispose of all waste materials according to local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Workflow for Safe Handling

Workflow for Safe Handling of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Chemical Weigh Chemical Prepare Fume Hood->Weigh Chemical Prepare Solution Prepare Solution Weigh Chemical->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A flowchart outlining the step-by-step procedure for the safe handling of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.